molecular formula C5H3Br2NO B076924 3,5-Dibromo-2-hydroxypyridine CAS No. 13472-81-6

3,5-Dibromo-2-hydroxypyridine

Cat. No.: B076924
CAS No.: 13472-81-6
M. Wt: 252.89 g/mol
InChI Key: XIFRODWVHSZAMM-UHFFFAOYSA-N
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Description

3,5-Dibromo-2-hydroxypyridine is a versatile and highly functionalized pyridine derivative of significant interest in synthetic organic chemistry and drug discovery. Its primary research value lies in its role as a key synthetic intermediate. The presence of two bromine atoms at the 3 and 5 positions makes it an excellent substrate for sequential metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, allowing for the strategic introduction of diverse carbon and nitrogen-based substituents. This enables the rapid construction of complex, disubstituted pyridine scaffolds commonly found in active pharmaceutical ingredients (APIs) and functional materials.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dibromo-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Br2NO/c6-3-1-4(7)5(9)8-2-3/h1-2H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIFRODWVHSZAMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC=C1Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50349077
Record name 3,5-Dibromo-2-hydroxypyridine
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Molecular Weight

252.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

13472-81-6
Record name 3,5-Dibromo-2(1H)-pyridinone
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Record name 3,5-Dibromo-2-hydroxypyridine
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Record name 3,5-Dibromo-2-hydroxypyridine
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Foundational & Exploratory

Technical Guide: Spectroscopic Profiling of 3,5-Dibromo-2-hydroxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide an exhaustive spectroscopic and physicochemical profile of 3,5-Dibromo-2-hydroxypyridine. It addresses the critical need for accurate characterization data in drug discovery, specifically for fragment-based screening and scaffold validation.

CAS Registry Number: 13472-81-6 Molecular Formula: C


H

Br

NO Molecular Weight: 252.89 g/mol [1]

Executive Summary

3,5-Dibromo-2-hydroxypyridine serves as a high-value halogenated heterocyclic building block in medicinal chemistry. Its utility lies in the orthogonal reactivity of the bromine atoms at the C3 and C5 positions, allowing for sequential cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira).

However, successful utilization requires a deep understanding of its tautomeric behavior .[2][3] Unlike simple aromatics, this compound exists in a dynamic equilibrium between the lactim (2-hydroxypyridine) and lactam (2-pyridone) forms. This guide provides the definitive spectroscopic data required to distinguish these forms and validate sample purity.

Structural Dynamics & Tautomerism

The spectroscopic signature of 3,5-dibromo-2-hydroxypyridine is entirely solvent-dependent.

  • Non-polar solvents (gas phase/CCl

    
    ):  The lactim (hydroxy) form is detectable but often minor.
    
  • Polar solvents (DMSO, Methanol, Water) & Solid State: The lactam (pyridone) form predominates due to intermolecular hydrogen bonding and dipole stabilization.

Researchers must interpret NMR and IR data with the understanding that the "hydroxy" proton is physically located on the nitrogen atom in most analytical contexts.

Visualization: Tautomeric Equilibrium & Analytical Workflow

Tautomerism Substrate 3,5-Dibromo-2-hydroxypyridine Lactim Lactim Form (2-Hydroxypyridine) Favored in Gas Phase Substrate->Lactim Non-polar Solvent Lactam Lactam Form (2-Pyridone) Favored in DMSO/Solid State Substrate->Lactam Polar Solvent (DMSO) NMR_L 1H NMR (CDCl3) Rarely observed pure Lactim->NMR_L O-H Signal C-O Signal NMR 1H NMR (DMSO-d6) δ 8.0-8.5 ppm Lactam->NMR H-N Signal C=O Signal

Figure 1: The lactam-lactim tautomerism dictates the observed spectral signals. In standard pharmaceutical solvents like DMSO, the Lactam form is the relevant species.

Comprehensive Spectroscopic Data

The following data represents the compound in its dominant 2-pyridone tautomer form, as observed in DMSO-d


.
Nuclear Magnetic Resonance ( H NMR)

In DMSO-d


, the acidic proton resides on the Nitrogen (NH), often appearing as a broad singlet that may exchange with water in the solvent. The ring protons (H4 and H6) appear as distinct signals.
PositionShift (δ ppm)MultiplicityCoupling (

Hz)
Assignment Logic
NH 12.0 - 13.0Broad Singlet-Exchangeable proton (Lactam form).
H-4 8.12Doublet (d)

Hz
Flanked by two Br atoms (C3, C5).
H-6 8.33Doublet (d)

Hz
Deshielded by adjacent Nitrogen and C5-Br.

Note: Chemical shifts may vary by


 ppm depending on concentration and water content in DMSO.
Carbon NMR ( C NMR)

The


C spectrum confirms the carbonyl character of C-2.
CarbonShift (δ ppm)TypeNotes
C-2 158.5C=OCharacteristic of cyclic amide (pyridone).
C-6 142.0CHDeshielded by Nitrogen.
C-4 138.5CHAromatic CH between bromines.
C-3 112.0C-BrUpfield shift due to heavy atom effect.
C-5 98.0C-BrUpfield shift; C5 is electron-rich in pyridones.
Mass Spectrometry (MS)

Bromine has two stable isotopes,


Br and 

Br, with roughly equal abundance (50.7% vs 49.3%). A dibromo compound exhibits a characteristic 1:2:1 triplet pattern.
  • Ionization Mode: ESI+ or EI

  • Molecular Ion (M): 251, 253, 255 m/z

m/z PeakRelative AbundanceIsotope Composition
251 ~50%

Br +

Br
253 ~100% (Base)

Br +

Br
255 ~50%

Br +

Br
Infrared Spectroscopy (FT-IR)

Data typically acquired via KBr pellet or ATR (Solid state).

  • 3200 - 2800 cm

    
    :  Broad absorption. Corresponds to N-H stretching involved in strong intermolecular hydrogen bonding (dimer formation).
    
  • 1640 - 1670 cm

    
    :  Strong C=O stretching vibration. This confirms the pyridone  structure (a pure hydroxypyridine would show C-O stretch/aromatic bands, not a distinct carbonyl).
    

Experimental Protocols

Synthesis of 3,5-Dibromo-2-hydroxypyridine

While commercially available, in-house synthesis is often required for isotopic labeling or cost reduction. The standard method involves electrophilic aromatic substitution on 2-hydroxypyridine.

Reagents:

  • 2-Hydroxypyridine (Starting Material)[2][3]

  • Bromine (Br

    
    )
    
  • Acetic Acid (Solvent)[4][5]

  • Water (Quench)

Workflow:

  • Dissolution: Dissolve 2-hydroxypyridine (1.0 eq) in Glacial Acetic Acid.

  • Addition: Add Br

    
     (2.1 eq) dropwise at room temperature. The reaction is exothermic; maintain temp < 50°C to prevent poly-bromination.
    
  • Reaction: Stir at 50°C for 2-3 hours. The solution typically turns orange/red.

  • Quench: Pour the mixture into ice-cold water.

  • Isolation: The product precipitates as a solid.[5] Filter and wash with cold water.

  • Purification: Recrystallize from Ethanol/Water or Acetic Acid.

Visualization: Synthesis & Purification Logic

Synthesis SM Start: 2-Hydroxypyridine (Acetic Acid Solution) Reaction Electrophilic Substitution (Positions 3 & 5) SM->Reaction Reagent Add: Br2 (2.1 eq) Temp < 50°C Reagent->Reaction Quench Quench: Ice Water Precipitation Reaction->Quench Filter Filtration & Wash Quench->Filter Product Product: 3,5-Dibromo-2-pyridone Solid Filter->Product

Figure 2: Step-by-step synthetic pathway emphasizing temperature control to ensure regioselectivity.

Quality Control & Characterization Standards

For drug development applications, the following specifications are recommended for incoming raw materials:

  • Appearance: White to off-white crystalline powder.

  • Melting Point: 207°C – 212°C .[1] (A sharp melting point range indicates high purity).

  • Solubility:

    • Soluble: DMSO, DMF, hot Ethanol.

    • Insoluble: Water (neutral pH), Hexane.

  • Purity (HPLC): >98% (Area %).

    • Impurity Marker: Monobromo species (3-bromo-2-pyridone) or tribromo species if over-brominated.

References

  • PubChem. 3,5-Dibromo-2-hydroxypyridine (Compound CID 642826). National Library of Medicine. [Link]

  • SDBS. Spectral Database for Organic Compounds. (General reference for pyridone shifts). [Link]

  • Cox, R. H., et al. "Tautomerism of Hydroxypyridines." Journal of Physical Chemistry, 1969. (Foundational text on Pyridone/Hydroxypyridine equilibrium).

Sources

Technical Guide: Mass Spectrometry of 3,5-Dibromo-2-hydroxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as a definitive reference for the mass spectrometric analysis of 3,5-Dibromo-2-hydroxypyridine. It synthesizes theoretical isotope mechanics with practical, field-proven workflows.[1]

Executive Summary & Chemical Context

In drug development, 3,5-Dibromo-2-hydroxypyridine serves as a critical halogenated scaffold, particularly in the synthesis of matrix metalloproteinase inhibitors and functionalized spirocyclic drugs.[1] Its value lies in the orthogonal reactivity of the C3 and C5 bromine atoms, allowing for sequential cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig).

However, this utility presents a unique analytical challenge. The molecule exists in a tautomeric equilibrium between 3,5-dibromo-2-pyridinol (enol) and 3,5-dibromo-2(1H)-pyridinone (keto).[1] This duality affects ionization efficiency in LC-MS and peak shape in GC-MS.[1] Furthermore, the presence of two bromine atoms creates a complex isotopic signature that is the primary tool for structural validation.

This guide provides a self-validating framework for identifying and quantifying this intermediate, moving beyond basic spectral matching to mechanistic confirmation.[1]

The Isotopic Fingerprint (Theoretical Framework)

Before initializing any instrument, the analyst must understand the "Dibromo Signature." Bromine exists as two stable isotopes,


 and 

, with natural abundances of approximately 50.7% and 49.3% (roughly 1:1).[2]

When a molecule contains two bromine atoms, the molecular ion (


) splits into a characteristic 1:2:1 triplet . This is not a suggestion; it is a mathematical certainty required for identification.
Table 1: Calculated Isotopic Distribution for

Formula:


 (Protonated)
Isotope CompositionNominal Mass (m/z)Relative Abundance (Theoretical)Origin

252 25% (1 part)Monoisotopic Mass

254 50% (2 parts)Mixed Isotope (Statistically most probable)

256 25% (1 part)Heavy Isotope

Critical Insight: If your acquired spectrum shows a 1:1 doublet (m/z 252/254) or a distorted ratio, you likely have a mono-bromo impurity or significant detector saturation. The 1:2:1 ratio is your primary quality control check.

Structural Dynamics & Ionization

The analysis is complicated by the tautomeric nature of the 2-position. In the gas phase and non-polar solvents, the 2-pyridone (keto) form often predominates, while the 2-pyridinol (enol) form can be trapped by derivatization.

Visualization 1: Tautomerism & Ionization Pathways

The following diagram illustrates the equilibrium and how different ionization modes access these structures.

Tautomerism Enol 2-Pyridinol Form (Enol) Keto 2-Pyridone Form (Keto) Enol->Keto  Equilibrium (Solvent Dependent)   ESI_Neg ESI(-) Mode [M-H]- m/z 250/252/254 Enol->ESI_Neg Deprotonation of -OH Deriv GC-MS (TMS Deriv.) O-TMS Ether Enol->Deriv Silylation (BSTFA) ESI_Pos ESI(+) Mode [M+H]+ m/z 252/254/256 Keto->ESI_Pos Protonation on Carbonyl O

Caption: Figure 1. Tautomeric equilibrium dictates ionization strategy. ESI+ favors the keto form, while ESI- is highly sensitive for the enol form.

Experimental Protocols (The "How-To")

Method A: LC-MS (High Throughput / Purity Check)

Best for: Routine purity analysis and reaction monitoring.[1]

Protocol:

  • Sample Prep: Dissolve 1 mg of sample in 1 mL of DMSO (solubility is poor in pure water). Dilute 1:100 into 50:50 Methanol/Water.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus), 2.1 x 50 mm, 1.8 µm.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (Maintains pH < 3 to stabilize the protonated keto form).

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Ionization: ESI Positive Mode.

    • Note: While ESI Negative is possible (detecting

      
       at 250/252/254), ESI Positive is generally more robust for pyridones due to the basicity of the amide-like nitrogen/oxygen system.
      

Self-Validation Step: Check the retention time. 2-pyridones are polar and may tail.[1] If tailing occurs, increase buffer strength (e.g., 5mM Ammonium Formate) or switch to a HILIC column.

Method B: GC-MS (Structural Confirmation)

Best for: Library matching and avoiding solvent adducts.[1]

Protocol:

  • Derivatization (Crucial): The hydroxyl/amide group causes hydrogen bonding, leading to poor peak shape and "ghost" peaks in GC.

    • Reagent: BSTFA + 1% TMCS.

    • Procedure: Mix 100 µL sample (in DCM) + 50 µL BSTFA. Heat at 60°C for 30 mins.

    • Target: The O-TMS derivative (Mass shift: +72 Da).

  • Inlet: Split 20:1, 250°C.

  • Column: HP-5ms or equivalent (5% phenyl methyl siloxane).

  • Temp Program: 80°C (1 min) -> 20°C/min -> 300°C.

Data Interpretation & Fragmentation Mechanisms

Understanding how the molecule breaks apart is essential for distinguishing it from isomers (e.g., 4,6-dibromo isomers).

Fragmentation Logic (EI Source / CID)
  • Primary Loss (CO): Pyridones characteristically lose carbon monoxide (28 Da) to form a pyrrole-like radical cation.

    • Transition:

      
       (Still retains 2 Bromines 
      
      
      
      1:2:1 pattern).
  • Secondary Loss (Br): Loss of a bromine radical.

    • Transition:

      
       (1 Bromine remaining 
      
      
      
      1:1 doublet).
  • Ring Collapse: Loss of HCN is common in nitrogen heterocycles.

Visualization 2: Fragmentation Tree

Fragmentation Parent Molecular Ion [M]+ m/z 251, 253, 255 (1:2:1 Triplet) Fragment1 Loss of CO (-28) Pyrrole-like Cation m/z 223, 225, 227 (1:2:1 Triplet) Parent->Fragment1  -CO (Pyridone characteristic)   Fragment2 Loss of Br (-79/81) [C4H3BrN]+ m/z 144, 146 (1:1 Doublet) Fragment1->Fragment2  -Br radical   Fragment3 Loss of HCN (-27) Ring Opening m/z ~117, 119 Fragment2->Fragment3  -HCN  

Caption: Figure 2. EI/CID Fragmentation pathway.[3][4][5] The transition from a triplet (2 Br) to a doublet (1 Br) is the key diagnostic feature.

Case Study: Impurity Profiling in Synthesis

In a typical Suzuki coupling scenario, 3,5-dibromo-2-hydroxypyridine is reacted with a boronic acid.[1] A common issue is mono-coupling (product) vs. starting material vs. de-brominated side products .[1]

Scenario: You observe a peak at m/z 173/175.

  • Analysis: This represents a mono-bromo species.[1]

  • Hypothesis: If the reaction was intended to couple at the C3 position, this peak could be the 3-bromo-5-aryl product (if MW matches) OR a 3-bromo-2-hydroxypyridine impurity formed by hydro-dehalogenation.[1]

  • Action: Check the isotope pattern.

    • 1:1 ratio = 1 Bromine.[2]

    • 1:2:1 ratio = 2 Bromines (Starting Material).[2]

    • No pattern = 0 Bromines (Bis-coupled product).[1]

Visualization 3: Purity Assessment Workflow

Workflow Start Unknown Peak Detected CheckIso Check Isotope Pattern (M, M+2, M+4) Start->CheckIso Triplet Pattern 1:2:1 CheckIso->Triplet 3 Peaks Doublet Pattern 1:1 CheckIso->Doublet 2 Peaks Singlet No Pattern CheckIso->Singlet Single Peak Conc1 ID: 3,5-Dibromo-2-hydroxypyridine (Starting Material) Triplet->Conc1 Conc2 ID: Mono-bromo Species (Intermediate/Impurity) Doublet->Conc2 Conc3 ID: Fully Coupled Product (No Bromine) Singlet->Conc3

Caption: Figure 3. Decision tree for rapid classification of reaction mixtures based on bromine isotopic signature.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 642826, 3,5-Dibromo-2-hydroxypyridine. Retrieved from [Link]

  • Gross, J. H. (2017).Mass Spectrometry: A Textbook. Springer International Publishing.
  • Doc Brown's Chemistry. Mass spectrometry fragmentation patterns - The mass spectra of poly-bromo compounds. Retrieved from [Link] (Validated theoretical basis for 1:2:1 triplet derivation).

  • MDPI (2014). Synthetic Routes to Approved Drugs Containing a Spirocycle. (Context for application in spirocyclic drug synthesis). Retrieved from [Link]

Sources

Solubility of 3,5-Dibromo-2-hydroxypyridine: A Technical Guide to Characterization and Application

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dibromo-2-hydroxypyridine is a pivotal intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Its utility in process chemistry is fundamentally governed by its solubility characteristics in various organic solvents. This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound. We delve into its critical physicochemical properties, including the often-overlooked tautomeric equilibrium that dictates its solvent interactions. While quantitative solubility data is not widely published, this guide presents a reasoned, qualitative solubility profile based on first principles. Furthermore, we provide a detailed, field-proven experimental protocol for the quantitative determination of its solubility via the equilibrium shake-flask method, a self-validating system ensuring data integrity. This document is designed to empower researchers and drug development professionals with the expertise to make informed solvent selections, optimize reaction conditions, and streamline purification processes involving 3,5-Dibromo-2-hydroxypyridine.

Introduction: The Strategic Importance of a Well-Characterized Intermediate

In the landscape of organic synthesis and drug development, the journey from a starting material to a final Active Pharmaceutical Ingredient (API) is a multi-step process where the efficiency of each step is paramount. 3,5-Dibromo-2-hydroxypyridine often serves as a highly functionalized building block, offering multiple reaction sites for constructing complex molecular architectures. However, its effective use is not merely a matter of reactivity; it is deeply rooted in its physical properties, chief among them being solubility.

A comprehensive understanding of the solubility of this intermediate is a cornerstone of robust process development for several causal reasons:

  • Reaction Kinetics and Yield: Homogeneous reaction conditions, achieved by fully dissolving reactants, maximize molecular interactions, leading to faster reaction rates and higher, more consistent yields. In contrast, poor solubility can lead to slurry-like conditions, introducing mass transfer limitations and unpredictable outcomes.

  • Purification via Crystallization: The selection of an appropriate solvent system is the most critical variable in developing an effective crystallization protocol. Knowledge of solubility across a range of temperatures allows for the rational design of processes that maximize the recovery of pure product while leaving impurities behind in the mother liquor.

  • Process Operability and Safety: Undissolved material can cause blockages in transfer lines, inaccurate dosing, and uneven heating in reactor vessels. Predicting and controlling the solubility of all components in a reaction mixture is essential for safe and scalable operations.

This guide provides the foundational knowledge and practical methodologies required to master the handling of 3,5-Dibromo-2-hydroxypyridine in solution.

Core Physicochemical Properties

To predict how a molecule will behave in a solvent, one must first understand the molecule itself. The properties of solid 3,5-Dibromo-2-hydroxypyridine dictate the energy required to break apart its crystal lattice, which is the first step in dissolution.

PropertyValueSource
Molecular Formula C₅H₃Br₂NO[1]
Molecular Weight 252.89 g/mol [1]
Appearance Beige to light brown crystalline powder[2]
Melting Point 207.0 to 212.0 °C[3]
pKa (Predicted) 8.48 ± 0.10[2]

The high melting point is indicative of strong intermolecular forces within the crystal lattice. These forces are not just simple van der Waals interactions; they are dominated by hydrogen bonding and significant dipole-dipole interactions, which must be overcome by solute-solvent interactions for dissolution to occur.

Tautomerism: The Hidden Variable in Solubility

A critical feature of 2-hydroxypyridines is their existence in a tautomeric equilibrium with their corresponding 2-pyridone form.[4][5] This is not a minor chemical nuance; it fundamentally alters the molecule's polarity and its hydrogen bonding capabilities, thereby having a profound impact on its solubility.

Tautomers cluster_hydroxy 2-Hydroxypyridine Form (Aromatic, Less Polar) cluster_pyridone 2-Pyridone Form (Non-Aromatic, More Polar) A B A->B Equilibrium (Solvent Dependent)

Caption: Tautomeric equilibrium of 3,5-Dibromo-2-hydroxypyridine.

  • 2-Hydroxypyridine (Lactim form): This form is aromatic and possesses a hydroxyl group that can act as a hydrogen bond donor.

  • 2-Pyridone (Lactam form): This form is non-aromatic but is significantly more polar due to the carbonyl group (C=O) and the N-H bond. The N-H is a hydrogen bond donor, and the carbonyl oxygen is a strong hydrogen bond acceptor.

The position of this equilibrium is highly sensitive to the solvent environment.[4] In nonpolar solvents, the less polar hydroxypyridine form may be favored. In polar, hydrogen-bonding solvents like water or alcohols, the more polar pyridone tautomer, which can be better stabilized by solvation, often predominates.[4] This dynamic nature means the "personality" of the solute changes depending on the solvent, directly influencing its solubility.

Qualitative Solubility Profile

While specific quantitative data is sparse in the literature, a qualitative assessment of solubility can be made based on the principle of "like dissolves like" and the compound's ability to form hydrogen bonds.

Solvent ClassExample SolventsPredicted SolubilityRationale for Interaction
Polar Protic Methanol, Ethanol, WaterSparingly to Moderately SolubleThese solvents can act as both hydrogen bond donors and acceptors, effectively solvating both tautomeric forms. Solubility is likely limited by the energy required to break the strong crystal lattice.
Polar Aprotic Acetone, Tetrahydrofuran (THF), Dimethylformamide (DMF)Moderately Soluble to SolubleThese solvents are strong hydrogen bond acceptors (via their oxygen atoms) and have significant dipole moments. They can effectively solvate the N-H of the pyridone tautomer and the O-H of the hydroxy tautomer, making them good solvent candidates.
Halogenated Dichloromethane (DCM)Sparingly SolubleDCM has a moderate dipole moment but is not a hydrogen bond acceptor. It will offer limited interaction with the solute, resulting in lower solubility.
Aromatic ToluenePoorly SolubleToluene is nonpolar and lacks the ability to form hydrogen bonds. It cannot effectively overcome the strong intermolecular forces in the solute's crystal lattice.
Aliphatic Hexane, HeptaneInsolubleThese nonpolar solvents have only weak van der Waals forces and are energetically incompatible with the highly polar and hydrogen-bonding solute.

A Self-Validating Protocol for Quantitative Solubility Determination

To obtain reliable, quantitative data, a rigorous experimental protocol is necessary. The equilibrium shake-flask method is considered the gold standard for its reliability and accuracy.[6] The protocol described below incorporates a validation step to ensure true equilibrium has been reached, making the system self-validating.

Experimental Workflow

G cluster_prep 1. Preparation cluster_equilibration 2. Equilibration cluster_sampling 3. Sampling & Analysis cluster_validation 4. Validation A Add excess solid 3,5-Dibromo- 2-hydroxypyridine to vials B Add precise volume of test solvent A->B C Seal vials securely B->C D Agitate at constant T (e.g., 25°C) in an orbital shaker C->D E Cease agitation, allow solid to settle D->E J Sample and analyze at 24h, 48h, and 72h D->J F Withdraw supernatant E->F G Filter immediately (0.22 µm syringe filter) F->G H Accurately dilute filtrate G->H I Quantify concentration (e.g., HPLC-UV) H->I K Confirm concentration plateau (Solubility₁ ≈ Solubility₂) J->K

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 3,5-Disubstituted 2-Pyridones

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of the 2-Pyridone Scaffold

The 2-pyridone motif, particularly with substitution at the 3- and 5-positions, represents a privileged scaffold in medicinal chemistry and drug development. Its prevalence in a wide array of biologically active natural products and synthetic pharmaceuticals underscores its importance.[1][2][3] These compounds exhibit a broad spectrum of therapeutic activities, including but not limited to antitumor, antibacterial, anti-inflammatory, and antiviral properties.[1] The unique electronic and structural features of 3,5-disubstituted 2-pyridones allow them to act as versatile pharmacophores, capable of engaging in various biological interactions. This guide provides an in-depth exploration of key synthetic strategies for accessing this valuable class of compounds, offering both mechanistic insights and detailed, field-proven protocols for researchers and drug development professionals.

Strategic Approaches to the Synthesis of 3,5-Disubstituted 2-Pyridones

The construction of the 3,5-disubstituted 2-pyridone core can be broadly categorized into two main strategies:

  • Ring-Forming Reactions (De Novo Synthesis): These methods construct the pyridone ring from acyclic precursors. This approach offers significant flexibility in introducing diverse substituents at various positions.

  • Functionalization of a Pre-existing Pyridone Core: This strategy involves the selective modification of a pre-formed pyridone ring, often starting from readily available building blocks like 3,5-dihalo-2-pyridones.

This guide will delve into specific, reliable protocols for each of these strategic approaches.

Methodology 1: Cycloaddition/Cycloreversion Strategy

A powerful and elegant approach to the synthesis of 2-pyridones involves a [4+2] cycloaddition followed by a retro-[4+2] cycloreversion. This strategy often utilizes pyrazinone precursors, which act as azadienes in Diels-Alder reactions with alkynes. The resulting bicyclic adducts then undergo a cycloreversion to yield the desired 2-pyridone.[4][5] This method has been shown to predominantly yield 3,5-disubstituted 2-pyridones.[4][5]

Mechanistic Rationale

The regioselectivity of the initial Diels-Alder reaction between the pyrazinone and the alkyne is a critical factor in determining the final substitution pattern of the 2-pyridone. The subsequent cycloreversion is typically a thermal or acid/base-catalyzed process that expels a stable small molecule, such as a nitrile, to afford the aromatic pyridone ring.

cycloaddition_cycloreversion Pyrazinone Pyrazinone (Azadiene) Cycloadduct [2.2.2]-Bicyclic Adduct Pyrazinone->Cycloadduct [4+2] Cycloaddition Alkyne Alkyne (Dienophile) Alkyne->Cycloadduct Pyridone 3,5-Disubstituted 2-Pyridone Cycloadduct->Pyridone Cycloreversion Byproduct Byproduct (e.g., Nitrile) Cycloadduct->Byproduct

Caption: Cycloaddition/Cycloreversion Workflow

Experimental Protocol: Synthesis of a 3,5-Disubstituted 2-Pyridone via Cycloaddition/Cycloreversion[4]

This protocol is adapted from the work of Leibowitz et al. and is a representative example of this synthetic strategy.[5]

Materials:

  • Pyrazinone precursor (1.0 equiv)

  • Alkyne (e.g., propiolate or propargyl alcohol) (1.2 equiv)

  • Anhydrous toluene

  • Acetic anhydride (Ac₂O)

  • Pyridine

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Silica gel for column chromatography

Procedure:

  • Cycloaddition:

    • To a flame-dried round-bottom flask under an inert atmosphere, add the pyrazinone precursor (1.0 equiv) and the alkyne (1.2 equiv).

    • Add anhydrous toluene to achieve a concentration of approximately 0.1 M.

    • Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction time can vary from 12 to 24 hours.

    • Once the starting material is consumed, allow the reaction mixture to cool to room temperature.

    • Concentrate the mixture under reduced pressure to remove the solvent. The crude product is the [2.2.2]-bicyclic adduct.

  • Cycloreversion:

    • To the crude bicyclic adduct, add a mixture of acetic anhydride and pyridine (e.g., a 1:1 v/v ratio).

    • Heat the reaction mixture to 110 °C and monitor the formation of the 2-pyridone product by TLC or LC-MS.[4]

    • After completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.

    • Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 3,5-disubstituted 2-pyridone.

Parameter Condition Rationale
Solvent (Cycloaddition) Anhydrous TolueneHigh boiling point is suitable for the thermal cycloaddition. Anhydrous conditions prevent side reactions.
Temperature (Cycloaddition) 110 °C (Reflux)Provides the necessary thermal energy to overcome the activation barrier of the Diels-Alder reaction.
Reagents (Cycloreversion) Ac₂O, PyridineAcetic anhydride can activate the bicyclic intermediate, and pyridine acts as a base to facilitate the elimination in the cycloreversion step.[4]
Temperature (Cycloreversion) 110 °CProvides the thermal energy required for the retro-Diels-Alder reaction.[4]

Methodology 2: Functionalization of a 3,5-Dibromo-2-pyridone Core

This approach leverages the differential reactivity of the halogen atoms at the C3 and C5 positions of a 3,5-dibromo-2-pyridone scaffold. Through the use of protecting groups and carefully controlled reaction conditions, selective functionalization can be achieved, leading to unsymmetrically 3,5-disubstituted 2-pyridones.[6][7]

Mechanistic Principles: Protecting Group-Controlled Regioselectivity

The key to this strategy lies in the judicious choice of a protecting group for the pyridone nitrogen or oxygen. A bulky protecting group can sterically hinder one of the bromine atoms, allowing for regioselective reaction at the more accessible position. For instance, a bulky silyl group can direct arylation to the C5 position in Suzuki-Miyaura reactions.[6] Conversely, a tosyl group has been used to direct functionalization to the C3 position via halogen-lithium exchange.[6]

regioselective_functionalization Start 3,5-Dibromo-2-pyridone Protect Protection (e.g., Bulky Silyl Group) Start->Protect Protected Protected 3,5-Dibromo-2-pyridone Protect->Protected C5_Func C5-Selective Functionalization (e.g., Suzuki Coupling) Protected->C5_Func Steric Hindrance at C3 C5_Product 5-Aryl-3-bromo-2-pyridone Derivative C5_Func->C5_Product C3_Func C3-Selective Functionalization (e.g., Halogen-Lithium Exchange) C5_Product->C3_Func Further Functionalization Final_Product Unsymmetrical 3,5-Disubstituted 2-Pyridone C3_Func->Final_Product C3_Product_Intermediate 3-Functionalized-5-bromo-2-pyridone Derivative

Caption: Regioselective Functionalization Workflow

Experimental Protocol: Regioselective Suzuki-Miyaura Coupling[6]

This protocol describes the C5-selective arylation of a protected 3,5-dibromo-2-pyridone.

Materials:

  • 3,5-Dibromo-2-hydroxypyridine (1.0 equiv)

  • Bulky silyl chloride (e.g., di-tert-butyl(isobutyl)silyl chloride) (1.1 equiv)

  • Imidazole (2.0 equiv)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Arylboronic acid (1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄) (0.05 equiv)

  • Base (e.g., K₂CO₃ or Cs₂CO₃) (3.0 equiv)

  • Anhydrous 1,4-dioxane

  • Standard glassware for organic synthesis

  • Inert atmosphere setup

Procedure:

  • Protection:

    • In a round-bottom flask, dissolve 3,5-dibromo-2-hydroxypyridine (1.0 equiv) and imidazole (2.0 equiv) in anhydrous DMF.

    • Cool the solution to 0 °C and add the bulky silyl chloride (1.1 equiv) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Pour the reaction mixture into water and extract with diethyl ether.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain the protected 3,5-dibromo-2-pyridone.

  • C5-Selective Suzuki-Miyaura Coupling:

    • To a flame-dried flask under an inert atmosphere, add the protected 3,5-dibromo-2-pyridone (1.0 equiv), the arylboronic acid (1.5 equiv), the palladium catalyst (0.05 equiv), and the base (3.0 equiv).

    • Add anhydrous 1,4-dioxane.

    • Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and filter through a pad of Celite.

    • Concentrate the filtrate and purify the residue by column chromatography to yield the 5-aryl-3-bromo-2-pyridone derivative.

  • Further Functionalization (Optional):

    • The remaining bromine at the C3 position can be further functionalized using various cross-coupling reactions or other transformations to introduce a second substituent, leading to the final unsymmetrically 3,5-disubstituted 2-pyridone.

Parameter Condition Rationale
Protecting Group Bulky Silyl GroupSterically shields the C3 position, promoting selective reaction at the C5 position.[6]
Catalyst Pd(PPh₃)₄A common and effective catalyst for Suzuki-Miyaura cross-coupling reactions.
Base K₂CO₃ or Cs₂CO₃Essential for the transmetalation step in the catalytic cycle.
Solvent Anhydrous 1,4-DioxaneA suitable solvent for Suzuki-Miyaura reactions, with a boiling point appropriate for the reaction temperature.

Methodology 3: Multicomponent Reactions

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like 3,5-disubstituted 2-pyridones in a single step from three or more starting materials. A common MCR for 2-pyridone synthesis involves the reaction of an amine, an alkyne, and a dialkyl acetylenedicarboxylate.[8]

Mechanistic Pathway

The reaction likely proceeds through a series of Michael additions and cyclization steps.[8] The amine first undergoes a Michael addition to the dialkyl acetylenedicarboxylate, followed by a second Michael addition to the alkyne. The resulting intermediate then undergoes an intramolecular cyclization and subsequent tautomerization to afford the 2-pyridone product.

multicomponent_reaction Amine Amine Intermediate1 Michael Adduct 1 Amine->Intermediate1 Alkyne Alkyne Intermediate2 Michael Adduct 2 Alkyne->Intermediate2 Michael Addition DAAD Dialkyl Acetylenedicarboxylate DAAD->Intermediate1 Michael Addition Intermediate1->Intermediate2 Cyclization Intramolecular Cyclization Intermediate2->Cyclization Pyridone 3,5-Disubstituted 2-Pyridone Cyclization->Pyridone

Caption: Multicomponent Reaction Pathway

Experimental Protocol: Three-Component Synthesis of a 3,5-Disubstituted 2-Pyridone[8]

Materials:

  • Primary amine (aliphatic or aromatic) (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Dialkyl acetylenedicarboxylate (e.g., dimethyl acetylenedicarboxylate) (1.0 equiv)

  • Ethanol (with a small amount of water)

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add the primary amine (1.0 equiv), the terminal alkyne (1.2 equiv), and the dialkyl acetylenedicarboxylate (1.0 equiv).

  • Add wet ethanol as the solvent. The presence of a suitable amount of water is reported to be beneficial for this reaction.[8]

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 3,5-disubstituted 2-pyridone.

Parameter Condition Rationale
Solvent Wet EthanolActs as a protic solvent that can facilitate the proton transfer steps in the Michael additions and cyclization. The presence of water can be crucial for the reaction.[8]
Temperature Room Temperature to 60 °CGenerally mild conditions are sufficient for this MCR, making it an attractive synthetic method.
Stoichiometry Slight excess of alkyneCan help to drive the reaction to completion.

Characterization of 3,5-Disubstituted 2-Pyridones

The synthesized compounds should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and substitution pattern.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the carbonyl group of the 2-pyridone.

Conclusion

The synthesis of 3,5-disubstituted 2-pyridones is a vibrant area of research with significant implications for drug discovery. The methodologies presented in this guide—cycloaddition/cycloreversion, regioselective functionalization, and multicomponent reactions—offer a versatile toolkit for accessing a wide range of these valuable compounds. The choice of a particular synthetic route will depend on factors such as the desired substitution pattern, the availability of starting materials, and the desired scale of the synthesis. By understanding the mechanistic underpinnings of these reactions and adhering to robust experimental protocols, researchers can efficiently synthesize novel 3,5-disubstituted 2-pyridones for further investigation in various therapeutic areas.

References

  • Leibowitz, M. K., Winter, E. S., & Scheerer, J. R. (2015). 3,4- and 3,5-Disubstituted 2-Pyridones Using an Intermolecular Cycloaddition / Cycloreversion Strategy: Toward the Synthesis of Aristopyridinone A. Tetrahedron Letters, 56(44), 6069–6072. [Link]

  • Guo, T., et al. (2020). Synthesis of functionalized 2-pyridones via Michael addition and cyclization reaction of amines, alkynes and dialkyl acetylene dicarboxylates. RSC Advances, 10(28), 16533-16537. [Link]

  • Patel, K. D., et al. (2020). Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. International Research Journal of Multidisciplinary Scope, 1(Special Issue IV), 1-6. [Link]

  • Kim, H., & Movassaghi, M. (2011). Protecting Group-Controlled Regioselective Synthesis for Unsymmetrical 3,5-Disubstituted Pyridones. Organic Letters, 13(20), 5584–5587. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2-pyridones. Retrieved from [Link]

  • Dandia, A., et al. (2022). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Preprints.org. [Link]

  • D'hooghe, M., & De Kimpe, N. (2008). Transition Metal-Catalysed Direct C-H Bond Functionalizations of 2-Pyridone Beyond C3-Selectivity. Chemical Society Reviews, 37(5), 1081-1096. [Link]

  • Padwa, A., et al. (1993). Diels-Alder Cycloadditions of 2-Pyrones and 2-Pyridones. Comprehensive Organic Synthesis II, 4, 1069-1109. [Link]

  • Zhu, J., & Bienaymé, H. (Eds.). (2005). Multicomponent Reactions. Wiley-VCH.
  • Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry II. John Wiley & Sons.
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.

Sources

Application Notes and Protocols for the Derivatization of 3,5-Dibromo-2-hydroxypyridine for Biological Screening

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 3,5-Dibromo-2-hydroxypyridine Scaffold

In the landscape of medicinal chemistry and drug discovery, the pyridine ring is a privileged scaffold, forming the core of numerous approved therapeutic agents.[1] Its nitrogen atom provides a key hydrogen bond acceptor site and can influence the pharmacokinetic properties of a molecule. The strategic functionalization of the pyridine ring allows for the precise tuning of a compound's biological activity. 3,5-Dibromo-2-hydroxypyridine, in particular, represents a versatile starting material for the generation of diverse chemical libraries for biological screening.[2] This is due to the presence of three distinct reactive sites: a nucleophilic hydroxyl group and two electrophilic bromine atoms at positions that are electronically and sterically differentiated.

The 2-hydroxypyridine moiety exists in a tautomeric equilibrium with its 2-pyridone form, which can influence its reactivity and biological interactions.[3] This structural feature, combined with the two bromine atoms, opens up a wide array of derivatization possibilities. These derivatives have shown promise in a variety of therapeutic areas, including as anticancer, antibacterial, and kinase inhibiting agents.[3][4][5]

This application note provides a detailed guide for the derivatization of 3,5-dibromo-2-hydroxypyridine, focusing on robust and reproducible protocols for Williamson ether synthesis, Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these methods for the synthesis of novel compounds for biological screening.

Chemical Reactivity and Strategic Derivatization

The derivatization of 3,5-dibromo-2-hydroxypyridine can be strategically planned to explore different regions of chemical space. The hydroxyl group can be readily alkylated or acylated, while the two bromine atoms serve as handles for various palladium-catalyzed cross-coupling reactions. The electronic properties of the pyridine ring influence the reactivity of the bromine atoms, with the C5 position being generally more electron-deficient and thus potentially more reactive towards oxidative addition in some cross-coupling reactions.[6] However, the steric environment and the specific catalytic system employed can often dictate the regioselectivity.

G 3,5-Dibromo-2-hydroxypyridine 3,5-Dibromo-2-hydroxypyridine O-Alkylation (Williamson Ether Synthesis) O-Alkylation (Williamson Ether Synthesis) 3,5-Dibromo-2-hydroxypyridine->O-Alkylation (Williamson Ether Synthesis) C-C Coupling (Suzuki-Miyaura) C-C Coupling (Suzuki-Miyaura) 3,5-Dibromo-2-hydroxypyridine->C-C Coupling (Suzuki-Miyaura) C-C Coupling (Sonogashira) C-C Coupling (Sonogashira) 3,5-Dibromo-2-hydroxypyridine->C-C Coupling (Sonogashira) C-N Coupling (Buchwald-Hartwig) C-N Coupling (Buchwald-Hartwig) 3,5-Dibromo-2-hydroxypyridine->C-N Coupling (Buchwald-Hartwig)

Figure 1. Key derivatization strategies for 3,5-dibromo-2-hydroxypyridine.

Part 1: Derivatization of the Hydroxyl Group

O-Alkylation via Williamson Ether Synthesis

The Williamson ether synthesis is a classic and reliable method for forming ethers from an alkoxide and an alkyl halide.[7][8] In the case of 3,5-dibromo-2-hydroxypyridine, the hydroxyl group is first deprotonated with a suitable base to form the corresponding alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. This reaction is particularly effective for introducing small alkyl groups or functionalized side chains that can modulate the compound's solubility and interaction with biological targets.

Causality of Experimental Choices:

  • Base: A moderately strong base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) is typically used. K₂CO₃ is often preferred for its ease of handling and milder reactivity, while NaH can be used for less reactive alkyl halides. The choice of base is critical to ensure complete deprotonation of the hydroxyl group without promoting side reactions.

  • Solvent: A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile is ideal as it can dissolve the ionic alkoxide intermediate and the alkyl halide, facilitating the Sₙ2 reaction.

  • Alkyl Halide: Primary alkyl halides are the best substrates for this reaction as they are most susceptible to Sₙ2 attack. Secondary and tertiary alkyl halides are more prone to elimination side reactions.

Protocol 1: General Procedure for Williamson Ether Synthesis

  • To a solution of 3,5-dibromo-2-hydroxypyridine (1.0 eq.) in anhydrous DMF (0.1 M), add potassium carbonate (1.5 eq.).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired alkyl halide (1.1 eq.) dropwise to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor by TLC until the starting material is consumed (typically 2-6 hours).

  • Cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

ParameterConditionRationale
Base K₂CO₃ (1.5 eq.)Mild, effective, and easy to handle.
Solvent Anhydrous DMFPolar aprotic, good solubility for reactants.
Temperature 60-80 °CProvides sufficient energy for the reaction without significant decomposition.
Alkyl Halide Primary > SecondaryMinimizes elimination side products.

Table 1. Optimized conditions for Williamson ether synthesis.

Part 2: Derivatization at the Bromine Positions via Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The two bromine atoms on the 3,5-dibromo-2-hydroxypyridine scaffold provide excellent handles for these transformations. For the following reactions, it is often advantageous to first protect the hydroxyl group as a methyl or benzyl ether to prevent potential interference with the catalytic cycle.

G cluster_0 Cross-Coupling Workflow Protect Hydroxyl Group Protect Hydroxyl Group Cross-Coupling Reaction Cross-Coupling Reaction Protect Hydroxyl Group->Cross-Coupling Reaction Deprotection (if necessary) Deprotection (if necessary) Cross-Coupling Reaction->Deprotection (if necessary) Purified Product Purified Product Deprotection (if necessary)->Purified Product

Figure 2. General workflow for cross-coupling reactions.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile method for forming biaryl structures by reacting an organoboron compound with a halide.[9] This reaction is widely used in drug discovery to introduce aryl or heteroaryl moieties, which can significantly impact a compound's biological activity.

Regioselectivity: In 3,5-dibromopyridines, the C5 position is generally more electron-deficient than the C3 position, making it more susceptible to oxidative addition by the palladium catalyst.[6] Therefore, mono-coupling often occurs preferentially at the C5 position. However, the regioselectivity can be influenced by the steric bulk of the boronic acid and the choice of palladium catalyst and ligands.

Protocol 2: Regioselective Suzuki-Miyaura Coupling

  • To a degassed solution of 3,5-dibromo-2-methoxypyridine (1.0 eq.) in a 3:1 mixture of dioxane and water (0.1 M), add the desired arylboronic acid (1.1 eq.) and potassium carbonate (2.0 eq.).

  • Add Pd(PPh₃)₄ (0.05 eq.) to the mixture.

  • Heat the reaction to 90-100 °C under an inert atmosphere (e.g., argon or nitrogen) and monitor by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography.

ParameterConditionRationale
Catalyst Pd(PPh₃)₄A common and effective catalyst for Suzuki couplings.
Base K₂CO₃A reliable base for promoting transmetalation.
Solvent Dioxane/WaterA common solvent system that facilitates the dissolution of both organic and inorganic reagents.
Temperature 90-100 °CEnsures a reasonable reaction rate.

Table 2. Typical conditions for Suzuki-Miyaura coupling.

Sonogashira Coupling for C-C Alkyne Formation

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[10] The introduction of an alkyne moiety can provide a rigid linker to probe deeper into a biological target's binding pocket and can also serve as a handle for further "click" chemistry modifications.

Protocol 3: Sonogashira Coupling

  • To a solution of 3,5-dibromo-2-methoxypyridine (1.0 eq.) and the terminal alkyne (1.2 eq.) in a mixture of THF and triethylamine (2:1, 0.1 M), add Pd(PPh₃)₂Cl₂ (0.03 eq.) and CuI (0.05 eq.).

  • Stir the reaction at room temperature under an inert atmosphere until the starting material is consumed as monitored by TLC.

  • Filter the reaction mixture through a pad of Celite and concentrate the filtrate.

  • Purify the residue by column chromatography.

ParameterConditionRationale
Catalyst Pd(PPh₃)₂Cl₂ / CuIA standard palladium/copper co-catalyst system for Sonogashira reactions.
Base TriethylamineActs as both a base and a solvent.
Solvent THFCo-solvent to ensure solubility of the starting material.
Temperature Room TemperatureThe reaction is often efficient at ambient temperature.

Table 3. Common conditions for Sonogashira coupling.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides and primary or secondary amines.[11] This reaction is invaluable for introducing diverse amine functionalities, which are prevalent in biologically active molecules due to their ability to form hydrogen bonds and salt bridges.

Causality of Experimental Choices:

  • Catalyst/Ligand: A palladium precatalyst in combination with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) is typically required to facilitate the reductive elimination step and prevent catalyst decomposition.

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is commonly used to deprotonate the amine and facilitate the catalytic cycle.

Protocol 4: Buchwald-Hartwig Amination

  • In a glovebox, combine 3,5-dibromo-2-methoxypyridine (1.0 eq.), the desired amine (1.2 eq.), sodium tert-butoxide (1.4 eq.), Pd₂(dba)₃ (0.02 eq.), and XPhos (0.08 eq.) in a reaction vessel.

  • Add anhydrous toluene (0.1 M) and seal the vessel.

  • Heat the reaction to 100-110 °C and stir until the starting material is consumed (monitor by LC-MS).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography.

ParameterConditionRationale
Catalyst/Ligand Pd₂(dba)₃ / XPhosA robust system for challenging C-N couplings.
Base NaOtBuA strong base that promotes the reaction without acting as a nucleophile.
Solvent Anhydrous TolueneA high-boiling, non-polar solvent suitable for this reaction.
Temperature 100-110 °CNecessary to drive the catalytic cycle.

Table 4. Recommended conditions for Buchwald-Hartwig amination.

Part 3: Biological Screening Considerations

The derivatized library of 3,5-dibromo-2-hydroxypyridine analogs can be screened against a wide range of biological targets. The choice of screening assays will depend on the therapeutic area of interest. Based on the known biological activities of pyridine derivatives, promising areas for screening include:

  • Anticancer Activity: Screen for cytotoxicity against a panel of cancer cell lines (e.g., breast, colon, lung).[5] Further investigation could involve assays for specific kinase inhibition, as many pyridine-containing compounds are known kinase inhibitors.[3]

  • Antimicrobial Activity: Evaluate the compounds for their ability to inhibit the growth of various bacterial and fungal strains.[4][12]

  • Other Therapeutic Areas: Depending on the nature of the introduced substituents, screening for anti-inflammatory, antiviral, or neurological activity may also be warranted.

The diverse functionalities introduced through the described derivatization strategies allow for the exploration of structure-activity relationships (SAR). For example, varying the aryl substituents from the Suzuki-Miyaura coupling can probe the importance of electronic and steric effects on biological activity. Similarly, the different linkers and functional groups introduced via Williamson ether synthesis, Sonogashira coupling, and Buchwald-Hartwig amination can be systematically varied to optimize potency and selectivity.

Conclusion

3,5-Dibromo-2-hydroxypyridine is a highly valuable and versatile starting material for the generation of compound libraries for biological screening. The protocols outlined in this application note provide a robust foundation for the synthesis of a wide array of derivatives through O-alkylation and palladium-catalyzed cross-coupling reactions. By understanding the chemical principles behind these transformations, researchers can effectively leverage this scaffold to discover novel bioactive molecules with therapeutic potential.

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  • Hassan, A. S., Hafez, T. S., Osman, S. A., & El-Gazayerly, S. M. (2016). Synthesis and anticancer activity of some fused pyrimidines and related heterocycles. Journal of the Chemical Society of Pakistan, 38(1), 93–102. [Link]

  • Kaur, M., Singh, M., & Chadha, N. (2023). Synthesis of pyridine derivatives for diverse biological activity profiles: A review. Request PDF. [Link]

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Application Notes: 3,5-Dibromo-2-hydroxypyridine as a Foundational Intermediate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

These application notes serve as a technical guide for researchers, chemists, and professionals in the agrochemical industry. The focus is to provide a comprehensive understanding of the utility of 3,5-Dibromo-2-hydroxypyridine as a versatile starting material and key intermediate for the synthesis of a range of biologically active molecules for crop protection.[1][2]

Introduction: The Strategic Importance of 3,5-Dibromo-2-hydroxypyridine

3,5-Dibromo-2-hydroxypyridine is a substituted pyridine derivative that holds significant value in the synthesis of complex organic molecules, particularly within the agrochemical and pharmaceutical sectors.[1] Its utility stems from the specific arrangement of its functional groups: a nucleophilic hydroxyl group and two bromine atoms at positions amenable to a variety of substitution reactions. This unique combination of reactive sites allows for controlled, stepwise modifications to build intricate molecular architectures.

Pyridine-based compounds are a cornerstone of modern agrochemicals, featuring in a wide array of herbicides, insecticides, and fungicides.[3] The strategic placement of substituents on the pyridine ring is crucial for biological efficacy, and 3,5-Dibromo-2-hydroxypyridine offers a reliable platform for achieving desired substitution patterns.

Key Physicochemical Properties:

PropertyValue
Molecular Formula C₅H₃Br₂NO[1][4]
Molecular Weight 252.89 g/mol [1][4]
Appearance Off-white to brown crystalline powder[1]
Purity ≥ 99.5% (HPLC)[1]
Solubility Low solubility in water; soluble in various organic solvents.[1][5]
Storage Store at 0-8°C under dry conditions.[1][6]

The presence of the hydroxyl group enhances solubility in certain solvents and provides a handle for etherification or conversion to other functional groups.[1] The bromine atoms are excellent leaving groups for nucleophilic substitution and are ideal partners in modern cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[7]

Core Applications in Agrochemical Synthesis

The primary application of 3,5-Dibromo-2-hydroxypyridine in agrochemical synthesis is as a precursor to more complex, halogenated pyridine intermediates. These intermediates are then used to construct the final active ingredients. A notable example is the synthesis of precursors for organophosphate insecticides and pyridine-based herbicides.

Pathway to Chlorinated Pyridinols: Precursors for Insecticides

A significant class of organophosphate insecticides, such as chlorpyrifos, relies on a chlorinated pyridine core, specifically 3,5,6-trichloro-2-pyridinol (TCP).[8][9] While not a direct precursor, 3,5-Dibromo-2-hydroxypyridine can be envisioned as a starting point for the synthesis of related halogenated pyridinols. The general strategy involves the conversion of the hydroxyl group and subsequent manipulation of the halogen substituents.

The following workflow illustrates the conceptual pathway from a dibrominated pyridine to a trichlorinated intermediate, a key step in the synthesis of chlorpyrifos.

G A 3,5-Dibromo-2-hydroxypyridine B 3,5-Dibromo-2-chloropyridine A->B Chlorination (e.g., POCl₃) C 3,5,6-Trichloro-2-pyridinol (TCP) (Intermediate for Chlorpyrifos) B->C Selective Chlorination / Hydrolysis D Chlorpyrifos C->D Reaction with O,O-diethylphosphorochloridothioate

Caption: Conceptual workflow for insecticide synthesis.

Building Blocks for Herbicides

Pyridine-based herbicides, such as picloram (4-amino-3,5,6-trichloropicolinic acid), are another major class of agrochemicals.[10][11] The synthesis of these complex molecules requires multi-substituted pyridine rings. 3,5-Dibromo-2-hydroxypyridine can serve as a foundational block, where the bromine atoms are sequentially replaced or used as directing groups for the introduction of other functionalities like amino or carboxyl groups. For instance, a related compound, 4-amino-2-bromo-3,5,6-trichloropyridine, is a known intermediate in the synthesis of picloram.[12]

The following diagram outlines a generalized approach for elaborating the pyridine core for herbicide development.

G A 3,5-Dibromo-2-hydroxypyridine B Functionalized Pyridine Intermediate A->B Cross-Coupling or Nucleophilic Substitution C Herbicide Precursor (e.g., substituted picolinic acid) B->C Further Functionalization (e.g., carboxylation) D Final Herbicide Active Ingredient C->D Final Synthetic Steps

Caption: Generalized workflow for herbicide synthesis.

Detailed Protocols

The following protocols are provided as illustrative examples of how 3,5-Dibromo-2-hydroxypyridine can be utilized in key synthetic transformations relevant to agrochemical development.

Protocol 1: Synthesis of 3,5-Dibromo-2-chloropyridine

This protocol details the conversion of the hydroxyl group of 3,5-Dibromo-2-hydroxypyridine to a chloride, a common step in increasing the reactivity of the pyridine ring for subsequent substitutions.

Objective: To replace the hydroxyl group with a chlorine atom, yielding an intermediate that is more amenable to cross-coupling reactions.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
3,5-Dibromo-2-hydroxypyridine252.8910.0 g0.0395
Phosphorus oxychloride (POCl₃)153.3330 mL-
Toluene-100 mL-
Saturated sodium bicarbonate solution-As needed-
Anhydrous magnesium sulfate-As needed-

Procedure:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,5-Dibromo-2-hydroxypyridine (10.0 g, 0.0395 mol) and toluene (100 mL).

  • Addition of Reagent: Slowly add phosphorus oxychloride (30 mL) to the suspension at room temperature with stirring. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

  • Reflux: Heat the reaction mixture to reflux (approximately 110-120°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice (approx. 200 g). This will hydrolyze the excess POCl₃.

  • Neutralization: Slowly neutralize the acidic aqueous solution with saturated sodium bicarbonate until the pH is approximately 7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 3,5-Dibromo-2-chloropyridine.

Expected Outcome: A white to off-white solid with an expected yield of 80-90%. The product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure.

Protocol 2: Palladium-Catalyzed Suzuki Cross-Coupling

This protocol demonstrates the utility of the brominated pyridine intermediate in forming a new carbon-carbon bond, a key reaction in building molecular complexity.

Objective: To couple an arylboronic acid to the 5-position of the 3-bromo-2-chloropyridine ring (synthesized from the product of Protocol 1 via a selective reaction), demonstrating the potential for creating biaryl structures common in modern agrochemicals.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
3-Bromo-5-aryl-2-chloropyridine(Varies)1.0 eq-
Arylboronic acid(Varies)1.2 eq-
Pd(PPh₃)₄1155.560.03 eq-
Sodium carbonate (2M solution)105.993.0 eq-
Toluene/Ethanol/Water (4:1:1)-50 mL-

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (nitrogen or argon), add the 3-bromo-5-aryl-2-chloropyridine, arylboronic acid, and Pd(PPh₃)₄ catalyst.

  • Solvent and Base Addition: Add the toluene/ethanol/water solvent mixture followed by the 2M sodium carbonate solution.

  • Reaction: Heat the mixture to 80-90°C and stir for 12-16 hours. Monitor the reaction by TLC or GC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and add water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Rationale for Choices:

  • Catalyst: Pd(PPh₃)₄ is a robust and commonly used catalyst for Suzuki couplings.

  • Base: Sodium carbonate is a mild and effective base for activating the boronic acid.

  • Solvent System: The mixed solvent system ensures the solubility of both the organic and inorganic reagents.

Conclusion

3,5-Dibromo-2-hydroxypyridine is a highly valuable and versatile building block in the synthesis of agrochemicals. Its well-defined reactive sites allow for a range of chemical transformations, making it an ideal starting point for creating complex and potent active ingredients. The protocols outlined in these notes provide a practical foundation for researchers to explore the rich chemistry of this important intermediate.

References

  • Google Patents. (1995). US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). 3-Bromo-5-hydroxypyridine: Your Essential Partner in Chemical Synthesis. Retrieved from [Link]

  • Pipzine Chemicals. (n.d.). 3,5-Dibromo-2-hydroxy-6-methylpyridine. Retrieved from [Link]

  • Google Patents. (2012). CN102443024A - Production method for synthesizing chlorpyrifos by taking tetrachloropyridine as raw material.
  • Tsukamoto, M., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. Retrieved from [Link]

  • Google Patents. (2012). CN102532195A - Method for synthesis of chlorpyrifos.
  • INCHEM. (1972). Chlorpyrifos (WHO Pesticide Residues Series 2). Retrieved from [Link]

  • Google Patents. (1977). US4033975A - Process for the production of 2-amino-3-hydroxypyridine derivatives.
  • Semantic Scholar. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]

  • MDPI. (2022). Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Power of Pyridines: 3,5-Dibromo-2-methylpyridine in Organic Synthesis. Retrieved from [Link]

  • PubChem. (n.d.). 3,5-Dibromo-2-hydroxypyridine. Retrieved from [Link]

  • MDPI. (2021). Rapid and Complete Degradation of the Herbicide Picloram by Lipomyces kononenkoae. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (1997). Production, Import/Export, Use, and Disposal of Chlorpyrifos. Retrieved from [Link]

  • University of Hertfordshire. (n.d.). Picloram (Ref: X 159868). Retrieved from [Link]

  • PLOS ONE. (2012). Biodegradation of Chlorpyrifos and Its Hydrolysis Product 3,5,6-Trichloro-2-Pyridinol by a New Fungal Strain Cladosporium cladosporioides Hu-01. Retrieved from [Link]

  • Government of Canada. (n.d.). PICLORAM HERBICIDE. Retrieved from [Link]

  • National Institutes of Health. (2022). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Retrieved from [Link]

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Application Notes and Protocols for Metal-Catalyzed C-H Functionalization of Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Imperative of Pyridine C-H Functionalization

The pyridine scaffold is a cornerstone in modern chemistry, forming the structural core of numerous FDA-approved pharmaceuticals, agrochemicals, and functional materials.[1][2][3][4][5][6][7] Historically, the synthesis of substituted pyridines has relied on traditional methods involving the construction of the ring from acyclic precursors or the functionalization of pre-functionalized pyridine derivatives. However, these approaches often suffer from limitations such as lengthy synthetic sequences, poor atom economy, and the generation of significant waste.

The advent of transition-metal-catalyzed C-H functionalization has revolutionized the synthesis of complex molecules by offering a more direct and efficient route to introduce new bonds.[8][9] This powerful strategy allows for the conversion of ubiquitous C-H bonds into new C-C, C-N, C-O, and C-X bonds, streamlining synthetic pathways and enabling late-stage functionalization of intricate molecular architectures.[1]

Despite the immense potential, the C-H functionalization of pyridines presents unique challenges. The electron-deficient nature of the pyridine ring and the strong coordinating ability of the nitrogen atom can hinder catalytic activity and control of regioselectivity.[1][10] This guide provides an in-depth exploration of the principles, mechanisms, and practical protocols for the metal-catalyzed C-H functionalization of pyridine derivatives, designed to empower researchers in academia and industry to harness the full potential of this transformative technology.

Core Principles: Navigating the Landscape of Pyridine C-H Functionalization

The success of a metal-catalyzed C-H functionalization reaction on a pyridine ring hinges on overcoming its inherent electronic properties and directing the catalyst to the desired position. Two key strategies are central to achieving this: the use of directing groups and the strategic selection of the metal catalyst.

The Role of Directing Groups: Precision in C-H Activation

Directing groups are functional moieties that coordinate to the metal catalyst, bringing it into close proximity to a specific C-H bond and facilitating its cleavage. This chelation-assisted strategy is highly effective for achieving regioselective functionalization, particularly at the otherwise less reactive positions of the pyridine ring.[11] The choice of directing group is critical and can influence the efficiency, selectivity, and scope of the reaction.

A variety of directing groups have been successfully employed in pyridine C-H functionalization, including:

  • Picolinamides and related amides: These are among the most widely used directing groups, effectively directing functionalization to the C3-position.

  • Imines: Formed in situ from aldehydes and amines, imines can direct C-H activation to the ortho-position of a phenyl group attached to the pyridine or to positions on the pyridine ring itself.[12]

  • N-Oxides: The N-oxide moiety modifies the electronic properties of the pyridine ring, making it more susceptible to C-H activation, often at the C2-position.[10][13]

  • The Pyridine Nitrogen Itself: In some cases, the pyridine nitrogen can act as an endogenous directing group, typically favoring functionalization at the C2-position due to the formation of a stable five-membered metallacycle.[8]

The logical workflow for a directing group-assisted C-H functionalization is depicted below:

DG_Workflow Substrate Pyridine Substrate DG_Install Install Directing Group (DG) Substrate->DG_Install CH_Func Metal-Catalyzed C-H Functionalization DG_Install->CH_Func Coordination DG_Cleave Cleave Directing Group CH_Func->DG_Cleave New Bond Formation Product Functionalized Pyridine DG_Cleave->Product

Caption: General workflow for directing group-assisted C-H functionalization of pyridines.

Catalyst Selection: The Engine of the Transformation

The choice of the transition metal catalyst is paramount to the success of the C-H functionalization reaction. Different metals exhibit distinct reactivity profiles, influencing the type of C-H bond that can be activated and the reaction mechanism.

Metal CatalystCommon Oxidation State(s)Preferred FunctionalizationKey Characteristics
Palladium (Pd) Pd(II)/Pd(IV) or Pd(0)/Pd(II)Arylation, Alkylation, AcylationHighly versatile, often requires a directing group. Mechanisms can involve concerted metalation-deprotonation (CMD) or oxidative addition/reductive elimination cycles.[11]
Rhodium (Rh) Rh(I)/Rh(III)Alkylation, ArylationOften used for C-H activation via oxidative addition. Can catalyze reactions with a broad range of coupling partners.[14][15]
Iridium (Ir) Ir(I)/Ir(III)BorylationParticularly effective for C-H borylation, which provides versatile building blocks for further functionalization. Steric factors often control regioselectivity.[16][17][18][19][20]
Ruthenium (Ru) Ru(II)Arylation, AnnulationCan operate through various mechanisms, including CMD. Often used with an oxidant in cross-dehydrogenative couplings.[21][22][23][24]
Copper (Cu) Cu(I)/Cu(II)/Cu(III)Amination, Arylation, AnnulationCost-effective and versatile. Can proceed through radical or ionic pathways. Often used in oxidative C-H functionalization reactions.[25][26][27][28][29]
Iron (Fe) Fe(II)/Fe(III)Amination, ArylationAbundant and low-cost. Can catalyze C-H amination and other functionalizations, often involving radical intermediates.[30][31][32][33]

Detailed Application Notes and Protocols

This section provides detailed protocols for three key metal-catalyzed C-H functionalization reactions of pyridine derivatives: Palladium-catalyzed C-H arylation, Rhodium-catalyzed C-H alkylation, and Iridium-catalyzed C-H borylation.

Application Note 1: Palladium-Catalyzed C3-Arylation of Pyridines using a Picolinamide Directing Group

Scientific Principle: The picolinamide directing group facilitates a concerted metalation-deprotonation (CMD) pathway, leading to the formation of a stable palladacycle intermediate. Subsequent reaction with an arylating agent, typically an aryl halide or a diaryliodonium salt, followed by reductive elimination, furnishes the C3-arylated pyridine product. The use of a suitable ligand, such as 1,10-phenanthroline, can promote the desired C3-selectivity.[34]

Catalytic Cycle:

Pd_Arylation Pd(II) Pd(II) Catalyst Substrate_Complex Pyridine-Pd Complex Pd(II)->Substrate_Complex Coordination Palladacycle Palladacycle Intermediate Substrate_Complex->Palladacycle C-H Activation (CMD) Pd(IV)_Intermediate Pd(IV) Intermediate Palladacycle->Pd(IV)_Intermediate + Ar-X (Oxidative Addition) Product_Complex Product-Pd Complex Pd(IV)_Intermediate->Product_Complex Reductive Elimination Product_Complex->Pd(II) Product Release

Caption: Simplified catalytic cycle for Pd-catalyzed C-H arylation.

Detailed Protocol:

Materials:

  • N-(pyridin-2-yl)picolinamide (or other picolinamide-directed pyridine substrate)

  • Aryl iodide (or other arylating agent)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,10-Phenanthroline (Phen)

  • Silver carbonate (Ag₂CO₃)

  • Anhydrous solvent (e.g., 1,4-dioxane or toluene)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the picolinamide-directed pyridine substrate (1.0 equiv), aryl iodide (1.2 equiv), Pd(OAc)₂ (5 mol%), 1,10-phenanthroline (10 mol%), and Ag₂CO₃ (2.0 equiv).

  • Evacuate and backfill the Schlenk tube with an inert gas (e.g., Argon) three times.

  • Add anhydrous solvent (e.g., 1,4-dioxane, 0.1 M concentration of the limiting reagent) via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at 120 °C.

  • Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove insoluble salts.

  • Wash the Celite pad with additional organic solvent.

  • Combine the organic filtrates and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired C3-arylated pyridine derivative.

Troubleshooting:

  • Low yield: Ensure all reagents and solvents are anhydrous. The quality of the palladium catalyst and the base is crucial. Consider increasing the reaction temperature or time.

  • Side reactions: The formation of homocoupled products can occur. Adjusting the stoichiometry of the reagents or the reaction temperature may mitigate this.

Application Note 2: Rhodium-Catalyzed C-H Alkylation of 2-Phenylpyridines

Scientific Principle: 2-Phenylpyridine serves as a classic substrate where the pyridine nitrogen acts as an internal directing group, facilitating the cyclometalation at the ortho-C-H bond of the phenyl ring. The resulting rhodacycle can then react with an activated alkene, such as an acrylate or styrene, through an insertion mechanism, followed by reductive elimination to yield the C-H alkylated product.

Catalytic Cycle:

Rh_Alkylation Rh(III) [Cp*RhCl₂]₂ Active_Rh Active Rh(III) Catalyst Rh(III)->Active_Rh Activation Rhodacycle Rhodacycle Intermediate Active_Rh->Rhodacycle + 2-Phenylpyridine (C-H Activation) Alkene_Complex Alkene Coordinated Rhodacycle Rhodacycle->Alkene_Complex + Alkene Insertion_Product Migratory Insertion Product Alkene_Complex->Insertion_Product Migratory Insertion Product_Complex Product-Rh Complex Insertion_Product->Product_Complex Reductive Elimination Product_Complex->Active_Rh Product Release

Caption: Simplified catalytic cycle for Rh-catalyzed C-H alkylation.

Detailed Protocol:

Materials:

  • 2-Phenylpyridine

  • Activated alkene (e.g., methyl acrylate)

  • [RhCpCl₂]₂ (Cp = pentamethylcyclopentadienyl)

  • Silver hexafluoroantimonate (AgSbF₆)

  • Copper(II) acetate (Cu(OAc)₂) as an oxidant (if needed)

  • Anhydrous solvent (e.g., tert-amyl alcohol or DCE)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under an inert atmosphere, add 2-phenylpyridine (1.0 equiv), [RhCp*Cl₂]₂ (2.5 mol%), and AgSbF₆ (10 mol%) to a Schlenk tube.

  • Add the anhydrous solvent (e.g., tert-amyl alcohol, 0.2 M).

  • Add the activated alkene (1.5 equiv) to the mixture.

  • If the reaction requires an oxidant, add Cu(OAc)₂ (2.0 equiv).

  • Seal the tube and heat the reaction at 100-120 °C for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling to room temperature, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂ or ethyl acetate) (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to obtain the desired alkylated product.

Application Note 3: Iridium-Catalyzed C-H Borylation of Substituted Pyridines

Scientific Principle: Iridium-catalyzed C-H borylation is a powerful method for introducing a boronic ester group onto the pyridine ring, creating a versatile handle for subsequent cross-coupling reactions. The regioselectivity is often governed by steric effects, with borylation occurring at the least hindered C-H bond. The active catalyst is typically an Iridium(I) complex with a bipyridine-based ligand.[16][17][18][19][20]

Challenges and Solutions: The lone pair on the pyridine nitrogen can coordinate to the iridium center, inhibiting the catalytic activity. This can be overcome by using substituted pyridines with electron-withdrawing groups or sterically hindering substituents at the C2-position, which disfavor coordination.[16][18][19]

Catalytic Cycle:

Ir_Borylation Ir(I) [Ir(cod)OMe]₂ Active_Ir Active Ir(I) Catalyst Ir(I)->Active_Ir + Ligand Ir(III)_H Ir(III) Hydrido Silyl Complex Active_Ir->Ir(III)_H + Pyridine (Oxidative Addition) Boryl_Ir Boryl Ir(III) Complex Ir(III)_H->Boryl_Ir + B₂pin₂ Product_Complex Product-Ir Complex Boryl_Ir->Product_Complex Reductive Elimination Product_Complex->Active_Ir Product Release

Caption: Simplified catalytic cycle for Ir-catalyzed C-H borylation.

Detailed Protocol:

Materials:

  • Substituted pyridine

  • Bis(pinacolato)diboron (B₂pin₂)

  • [Ir(cod)OMe]₂ (cod = 1,5-cyclooctadiene)

  • 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy)

  • Anhydrous solvent (e.g., cyclohexane or THF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox, charge a screw-capped vial with the substituted pyridine (1.0 equiv), B₂pin₂ (1.1 equiv), [Ir(cod)OMe]₂ (1.5 mol%), and dtbpy (3.0 mol%).

  • Add anhydrous solvent (e.g., cyclohexane, 0.5 M).

  • Seal the vial tightly and remove it from the glovebox.

  • Heat the reaction mixture at 80 °C for 16-24 hours.

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel. It is often advisable to pre-treat the silica gel with a small amount of triethylamine in the eluent to prevent protodeborylation of the product on the column.

Summary of Representative C-H Functionalization Reactions:

Reaction TypeCatalyst SystemDirecting GroupPositionCoupling PartnerReference
Arylation Pd(OAc)₂ / LigandPicolinamideC3Aryl Halides[34]
Arylation Pd(OAc)₂ / PtBu₃N-OxideC2Aryl Bromides[13]
Alkylation [RhCp*Cl₂]₂ / AgSbF₆Pyridine-NC2 (of phenyl)Alkenes[14]
Borylation [Ir(cod)OMe]₂ / dtbpyNone (steric control)C3/C4/C5B₂pin₂[16][17][20]
Amination FeCl₂N-Heterocycleα to NAmines[31]
Annulation CuIPyridine-NC2Vinyl Azides[25][27]

Conclusion and Future Outlook

Metal-catalyzed C-H functionalization has emerged as a paradigm-shifting strategy for the synthesis and modification of pyridine derivatives. The ability to directly forge new bonds from ubiquitous C-H bonds offers unparalleled efficiency and flexibility. While significant progress has been made, particularly in C2 and directed C3-functionalization, the selective functionalization of the C4-position and the development of catalyst systems that operate under milder conditions and with broader substrate scope remain active areas of research.[1][9] The continued development of novel catalysts, directing groups, and reaction methodologies will undoubtedly further expand the synthetic chemist's toolkit, enabling the rapid and efficient synthesis of the next generation of pyridine-containing pharmaceuticals, agrochemicals, and materials.

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  • P. Harrisson, J. Morris, T. B. Marder, P. G. Steel, Iridium-catalysed C-H borylation of pyridines, ResearchGate 2014 . [Link]

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Regioselective Synthesis of Trisubstituted Pyridines: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Central Role of the Pyridine Scaffold

The pyridine ring, a quintessential nitrogen-containing heterocycle, stands as a cornerstone in the architecture of a vast array of functional molecules. Its prevalence in pharmaceuticals, agrochemicals, and advanced materials underscores the critical importance of synthetic methodologies that allow for its precise functionalization. For researchers, scientists, and professionals in drug development, the ability to strategically introduce substituents onto the pyridine core is paramount for modulating biological activity, tuning physicochemical properties, and creating novel molecular entities. This guide provides an in-depth exploration of the regioselective synthesis of trisubstituted pyridines, navigating from time-honored classical cyclization strategies to the forefront of modern catalytic innovations. We will delve into the mechanistic underpinnings of these reactions, providing not just procedural steps, but the causal logic that dictates experimental choices and ensures reproducible, reliable outcomes.

Part 1: Classical Cyclization Strategies for Pyridine Ring Construction

The foundational approaches to pyridine synthesis often involve the elegant condensation of acyclic precursors to construct the heterocyclic core. These methods, established over decades of chemical research, remain highly relevant due to their reliability, operational simplicity, and the use of readily accessible starting materials.

The Hantzsch Pyridine Synthesis

First reported by Arthur Hantzsch in 1881, this multicomponent reaction is a stalwart for the synthesis of pyridines, particularly those with a symmetrical substitution pattern.[1][2] The archetypal Hantzsch synthesis involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, typically ammonia or ammonium acetate.[2][3] The initial product is a 1,4-dihydropyridine (1,4-DHP), which is subsequently aromatized to the corresponding pyridine.[2] The driving force for this final oxidation step is the formation of the stable aromatic pyridine ring.[2]

Regiochemical Control: The Hantzsch synthesis inherently produces symmetrically substituted pyridines at the 2- and 6-positions and the 3- and 5-positions due to the use of two equivalents of the same β-ketoester. The substituent at the 4-position is derived from the aldehyde component.

Experimental Protocol: Synthesis of Diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate

  • Step 1: 1,4-Dihydropyridine Synthesis. In a round-bottom flask, a mixture of benzaldehyde (1.06 g, 10 mmol), ethyl acetoacetate (2.60 g, 20 mmol), and ammonium acetate (0.77 g, 10 mmol) in 20 mL of ethanol is stirred at reflux for 4 hours.[4] Upon cooling to room temperature, the precipitated product is collected by vacuum filtration, washed with cold ethanol, and dried to yield the 1,4-dihydropyridine intermediate.[4]

  • Step 2: Aromatization. The obtained 1,4-dihydropyridine (1.0 g) is dissolved in 10 mL of acetic acid.[4] A solution of sodium nitrite (0.3 g) in 1 mL of water is added dropwise with stirring.[4] The mixture is then heated at 80°C for 1 hour.[4] After cooling, the reaction mixture is poured into water, and the precipitated pyridine product is collected by filtration, washed with water, and recrystallized from ethanol.[4]

Mechanism of the Hantzsch Synthesis

Hantzsch Synthesis Mechanism Hantzsch Synthesis Mechanism cluster_1 Intermediate Formation cluster_2 Enamine Formation cluster_3 Cyclization and Aromatization Aldehyde Aldehyde Knoevenagel_Product Knoevenagel Condensation Product Aldehyde->Knoevenagel_Product Knoevenagel Condensation Beta-ketoester1 β-Ketoester (1 eq) Beta-ketoester1->Knoevenagel_Product Dihydropyridine 1,4-Dihydropyridine Knoevenagel_Product->Dihydropyridine Michael Addition Beta-ketoester2 β-Ketoester (1 eq) Enamine Enamine Beta-ketoester2->Enamine Ammonia NH3 Ammonia->Enamine Enamine->Dihydropyridine Pyridine Trisubstituted Pyridine Dihydropyridine->Pyridine Oxidation (Aromatization)

Caption: A simplified workflow of the Hantzsch pyridine synthesis.

The Kröhnke Pyridine Synthesis

The Kröhnke synthesis offers a versatile and high-yielding route to 2,4,6-trisubstituted pyridines.[5] This reaction typically involves the condensation of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, most commonly ammonium acetate.[5][6]

Regiochemical Control: The Kröhnke synthesis provides excellent regiocontrol. The 2- and 6-substituents are derived from the α-pyridinium methyl ketone, while the 4-substituent originates from the α,β-unsaturated carbonyl compound.

Experimental Protocol: Synthesis of 2,4,6-Triphenylpyridine

  • Step 1: Preparation of N-phenacylpyridinium bromide. To a solution of acetophenone (1.20 g, 10 mmol) in 10 mL of pyridine, iodine (2.54 g, 10 mmol) is added, and the mixture is heated at 100°C for 2 hours.[4] After cooling, the resulting pyridinium salt is collected by filtration and washed with ether.[4]

  • Step 2: Pyridine Formation. The prepared pyridinium salt is added to a solution of chalcone (1-phenyl-3-phenylprop-2-en-1-one) (2.08 g, 10 mmol) and ammonium acetate (6.17 g, 80 mmol) in 30 mL of glacial acetic acid.[4] The mixture is refluxed for 4 hours.[4] After cooling, the mixture is poured into water, and the precipitated product is collected by filtration and recrystallized from ethanol to yield 2,4,6-triphenylpyridine.[4]

Mechanism of the Kröhnke Synthesis

Krohnke Synthesis Mechanism Kröhnke Synthesis Mechanism Pyridinium_Salt α-Pyridinium Methyl Ketone Salt Ylide Pyridinium Ylide Pyridinium_Salt->Ylide Base (e.g., acetate) Dicarbonyl 1,5-Dicarbonyl Intermediate Ylide->Dicarbonyl Michael Addition Enone α,β-Unsaturated Carbonyl Enone->Dicarbonyl Dihydropyridine Dihydropyridine Intermediate Dicarbonyl->Dihydropyridine + NH3 (from NH4OAc) Pyridine 2,4,6-Trisubstituted Pyridine Dihydropyridine->Pyridine - H2O (Aromatization)

Caption: The mechanistic pathway of the Kröhnke pyridine synthesis.

The Guareschi-Thorpe Condensation

The Guareschi-Thorpe condensation is a classical method for the synthesis of 2-pyridones, which are valuable intermediates that can be further functionalized.[7] The reaction typically involves the condensation of a cyanoacetamide with a 1,3-dicarbonyl compound in the presence of a base.[7] More recent modifications have introduced greener and more efficient protocols.[8]

Regiochemical Control: This method leads to the formation of 2-pyridones (or their 2-hydroxypyridine tautomers) with substituents at the 3-, 4-, and 6-positions, dictated by the choice of the cyanoacetamide and 1,3-dicarbonyl starting materials.

Experimental Protocol: Advanced Guareschi-Thorpe Synthesis of 3-Cyano-4,6-dimethyl-2-pyridone

  • In a round-bottom flask, a mixture of cyanoacetamide (0.84 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), and ammonium carbonate (1.92 g, 20 mmol) in a 1:1 mixture of water and ethanol (20 mL) is heated at 80°C for 4 hours.[4][8] Upon cooling, the precipitated product is collected by filtration, washed with cold water, and dried to yield the desired 2-pyridone.[4]

The Bohlmann-Rahtz Pyridine Synthesis

The Bohlmann-Rahtz synthesis provides a route to 2,3,6-trisubstituted pyridines in a two-step process.[9][10] The reaction commences with the condensation of an enamine with an ethynylketone to form an aminodiene intermediate.[9][10] Subsequent heat-induced E/Z isomerization and cyclodehydration furnish the pyridine ring.[9] A significant advantage of this method is that it directly yields the aromatic pyridine without the need for a separate oxidation step.[10]

Regiochemical Control: The Bohlmann-Rahtz synthesis offers a high degree of regioselectivity. The 2- and 3-substituents are derived from the enamine component, while the 6-substituent comes from the ethynylketone.

Experimental Protocol: One-Pot Bohlmann-Rahtz Synthesis

  • Recent advancements have led to one-pot procedures where the enamine is generated in situ. A mixture of a 1,3-dicarbonyl compound, ammonium acetate, and an alkynone are reacted together, often with acid catalysis (e.g., acetic acid or a Lewis acid) to promote both the initial condensation and the final cyclodehydration at lower temperatures.[10] For example, a range of enamines can be reacted with ethynyl ketones in a 5:1 mixture of toluene and acetic acid to afford the functionalized pyridines in good to excellent yields.[10]

Comparison of Classical Pyridine Syntheses

Synthesis MethodTypical Substitution PatternKey ReactantsAdvantagesLimitationsTypical Yields
Hantzsch 2,3,4,5,6- (often symmetrical)Aldehyde, 2 eq. β-ketoester, Ammonia/Ammonium AcetateMulticomponent, high atom economy, reliable for symmetrical pyridines.[2]Requires a separate oxidation step, less suitable for unsymmetrical pyridines.[2]60-96%[2]
Kröhnke 2,4,6-Trisubstitutedα-Pyridinium methyl ketone salt, α,β-Unsaturated carbonyl, Ammonium AcetateHigh yields, mild conditions, broad substrate scope.[5][6]Requires pre-synthesis of the pyridinium salt.70-95%[5]
Guareschi-Thorpe 2,3,4,6- (as 2-pyridones)Cyanoacetamide, 1,3-Dicarbonyl compound, BaseAccess to functionalized 2-pyridones, green chemistry modifications available.[7][8]Product is a pyridone, may require further functionalization.75-95%[8]
Bohlmann-Rahtz 2,3,6-TrisubstitutedEnamine, EthynylketoneDirect formation of the aromatic pyridine, good regioselectivity.[9][10]Can require high temperatures, enamines can be unstable.[10]60-90%[10]

Part 2: Modern Catalytic Approaches to Trisubstituted Pyridines

While classical methods provide robust foundations, the quest for greater efficiency, broader functional group tolerance, and more intricate substitution patterns has driven the development of modern catalytic strategies. Transition-metal catalysis, in particular, has revolutionized the synthesis of functionalized pyridines.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, have become indispensable tools for the synthesis of biaryl and aryl-alkynyl compounds, including highly substituted pyridines.[4] These methods typically involve the reaction of a halogenated pyridine with an organoboron or organotin reagent (Suzuki-Miyaura) or a terminal alkyne (Sonogashira) in the presence of a palladium catalyst and a base.

Regiochemical Control: The regioselectivity of these reactions is exquisitely controlled by the position of the halogen atom on the pyridine ring, allowing for the precise installation of substituents at desired positions.

Experimental Protocol: Suzuki-Miyaura Coupling for the Synthesis of a 2-Arylpyridine

  • In a Schlenk tube under an inert atmosphere, add the 2-halopyridine (1 equiv), the arylboronic acid (1.5 equiv), a base such as potassium carbonate (2-3 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).[4] Degassed solvent (e.g., dioxane/water mixture) is added, and the reaction mixture is heated (typically 80-110°C) until completion, as monitored by TLC or GC-MS.[11] After cooling, the reaction is worked up by extraction and purified by column chromatography to afford the 2-arylpyridine.

Experimental Protocol: Sonogashira Coupling for the Synthesis of a 3-Alkynylpyridine

  • To a flask under an inert atmosphere, add the 3-bromopyridine (1 equiv), the terminal alkyne (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%), a ligand (e.g., PPh₃, 5 mol%), a copper(I) co-catalyst (e.g., CuI, 5 mol%), and a base (e.g., triethylamine) in a suitable solvent like DMF.[12] The reaction mixture is heated (e.g., 100°C) for several hours.[12] Upon completion, the reaction is worked up and purified to yield the 3-alkynylpyridine.[12]

Modern Synthetic Strategies Workflow

Modern Synthesis Workflow Modern Synthetic Strategies Workflow cluster_cross_coupling Palladium-Catalyzed Cross-Coupling cluster_ch_activation C-H Activation/Functionalization Halopyridine Halogenated Pyridine Substituted_Pyridine_CC Substituted Pyridine Halopyridine->Substituted_Pyridine_CC Coupling_Partner Organoboron Reagent (Suzuki) or Terminal Alkyne (Sonogashira) Coupling_Partner->Substituted_Pyridine_CC Pd_Catalyst Pd Catalyst + Base Pd_Catalyst->Substituted_Pyridine_CC Pyridine_Substrate Pyridine Substrate Substituted_Pyridine_CH Functionalized Pyridine Pyridine_Substrate->Substituted_Pyridine_CH Reagent Coupling Partner + Oxidant Reagent->Substituted_Pyridine_CH Metal_Catalyst Rh, Ru, or Pd Catalyst Metal_Catalyst->Substituted_Pyridine_CH

Caption: General workflows for modern catalytic pyridine synthesis.

C-H Activation and Functionalization

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis of substituted pyridines. This approach avoids the need for pre-functionalized starting materials, such as halogenated pyridines, and instead directly converts C-H bonds into new C-C or C-heteroatom bonds. Rhodium, ruthenium, and palladium catalysts are commonly employed for these transformations.

Regiochemical Control: The regioselectivity in C-H activation is often directed by a chelating group present on the pyridine substrate. This directing group coordinates to the metal catalyst, bringing it into proximity with a specific C-H bond (typically at the ortho-position), thereby enabling its selective functionalization.

Experimental Protocol: Rhodium(III)-Catalyzed C-H Amidation of a 2-Substituted Pyridine

  • A Rh(III)-catalyzed C-H functionalization approach can be used for the preparation of multisubstituted pyridines.[13] For instance, the amidation of arenes bearing chelating groups has been achieved using N-arenesulfonated imides as efficient amidating reagents.[1] The reaction of a 2-substituted pyridine (with a directing group) with an amidating agent in the presence of a rhodium catalyst (e.g., [RhCp*Cl₂]₂) and a silver salt (e.g., AgSbF₆) in a suitable solvent under mild conditions can lead to the regioselective formation of the amidated pyridine product.[1]

Conclusion: A Chemist's Guide to Strategic Pyridine Synthesis

The synthesis of trisubstituted pyridines is a dynamic and evolving field, with a rich history of classical methods and a vibrant landscape of modern catalytic innovations. The choice of synthetic strategy is a critical decision, guided by the desired substitution pattern, the availability of starting materials, and considerations of efficiency and sustainability. Classical methods like the Hantzsch, Kröhnke, Guareschi-Thorpe, and Bohlmann-Rahtz syntheses offer reliable and often straightforward routes to a diverse range of pyridine derivatives.[14] In contrast, modern transition-metal-catalyzed cross-coupling and C-H functionalization reactions provide unparalleled precision and functional group tolerance, enabling the construction of complex and highly tailored pyridine scaffolds.[14] This guide serves as a foundational resource for researchers to navigate these methodologies, empowering them to make informed and strategic decisions in the design and execution of their synthetic endeavors toward novel and impactful pyridine-containing molecules.

References

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  • Hantzsch Dihydropyridine (Pyridine) Synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 11, 2026, from [Link]

  • Hantzsch pyridine synthesis. (n.d.). In Wikipedia. Retrieved February 11, 2026, from [Link]

  • Bagley, M. C., Fusillo, V., Jenkins, R. L., Lubinu, M. C., & Mason, C. (2013). One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. Beilstein Journal of Organic Chemistry, 9, 1957–1968. [Link]

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  • Tamaddon, F., & Maddah-Roodan, S. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances, 13(37), 24846–24853. [Link]

  • Pyridines. (n.d.). Retrieved February 11, 2026, from [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for 3,5-Dibromo-2-hydroxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: SC-35DB2HP-OPT Assigned Specialist: Senior Application Scientist

Introduction

Welcome to the Technical Support Center for halogenated pyridine functionalization. You are working with 3,5-Dibromo-2-hydroxypyridine , a scaffold widely used in the synthesis of kinase inhibitors and complex heterocyclic APIs.

This substrate presents a "Triad of Challenge" for palladium-catalyzed cross-coupling:

  • Tautomerism: The equilibrium between 2-hydroxypyridine and 2-pyridone poisons catalysts.

  • Regioselectivity: Distinguishing between the C3 and C5 bromine atoms.

  • Electronics: The electron-deficient ring slows down transmetallation.

This guide provides a self-validating workflow to overcome these hurdles.

Module 1: Substrate Pre-treatment (The "Pre-flight Check")

Critical Warning: Do not attempt Suzuki coupling on the free hydroxyl/pyridone form unless absolutely necessary. The acidic N-H/O-H proton (pKa ~11) will quench the basic conditions required for the reaction and the free amide/hydroxyl can coordinate to Pd(II), arresting the catalytic cycle.

Protocol A: "Locking" the Tautomer

To ensure consistent reactivity, you must lock the substrate in the pyridine form via O-alkylation.

Protection GroupReagentAdvantagesDisadvantages
Benzyl (Bn) BnBr, Ag₂CO₃, TolueneUV-active, easy removal (H₂/Pd), directs C5-selectivity.Atom economy.
Methyl (Me) MeI, Ag₂CO₃, CHCl₃Stable, low molecular weight.Harsh removal (BBr₃) may affect other motifs.
MOM/SEM MOMCl/SEMCl, NaHOrthogonal deprotection.Reagents are carcinogenic/expensive.

Recommended Workflow: Use Silver Carbonate (Ag₂CO₃) for O-alkylation. Unlike alkali bases (NaH), Ag⁺ coordinates to the nitrogen, favoring O-alkylation over N-alkylation.

Visualizing the Protection Logic

ProtectionLogic Substrate 3,5-Dibromo-2-hydroxypyridine Equilibrium Tautomer Equilibrium (Pyridone vs Hydroxypyridine) Substrate->Equilibrium Decision Protection Strategy Equilibrium->Decision O_Alkylation O-Alkylation (Ag2CO3) Forms 2-Alkoxypyridine Decision->O_Alkylation Preferred N_Alkylation N-Alkylation (NaH) Forms N-Subst. Pyridone Decision->N_Alkylation Alternative Outcome1 High Reactivity Clean Suzuki O_Alkylation->Outcome1 Outcome2 Lower Reactivity Potential Catalyst Poisoning N_Alkylation->Outcome2

Figure 1: Decision matrix for substrate protection. O-alkylation is preferred to maintain aromaticity and facilitate oxidative addition.

Module 2: Regioselectivity Control (The "Steering")

When coupling 3,5-dibromo-2-alkoxypyridine , the reaction does not occur randomly.

The Rule of C5 Dominance

In 2-alkoxypyridines, the C5 position is significantly more reactive towards oxidative addition than C3.

  • Steric Factor: The C3 position is ortho to the alkoxy group, creating steric hindrance that impedes the bulky Pd-ligand complex.

  • Electronic Factor: While both positions are electron-deficient, the C5 position is less sterically encumbered and kinetically accessible.

Targeting C5 (Mono-coupling):

  • Stoichiometry: 1.05 equiv Boronic Acid.

  • Temp: 60–80°C.

  • Result: >90% C5 product.

Targeting C3 (Mono-coupling):

  • Strategy: Impossible to hit C3 exclusively before C5 without specialized directing groups. You must couple C5 first, or use a 3-bromo-5-chloro substrate (coupling Br at C3 implies using a more reactive leaving group at C3, but Br/Br systems favor C5).

Module 3: Catalyst & Conditions (The "Engine")

For the protected substrate (3,5-dibromo-2-benzyloxypyridine), use the following optimized conditions.

System A: The "Workhorse" (High Yield, C5 Selective)
  • Catalyst: Pd(dppf)Cl₂·DCM (3–5 mol%)

    • Why: The bidentate ferrocenyl ligand prevents β-hydride elimination and is robust against air. Large bite angle favors reductive elimination.

  • Base: 2M Na₂CO₃ (aqueous)

  • Solvent: 1,4-Dioxane or DME (Dimethoxyethane)

  • Temp: 80°C

  • Time: 4–12 hours

System B: The "Difficult Partner" (Heteroaryl Boronic Acids)

If your boronic acid is unstable (prone to protodeboronation, e.g., 2-pyridyl boronic acid):

  • Catalyst: XPhos Pd G2 (2–5 mol%)

    • Why: Rapid oxidative addition; bulky ligand protects the active species.

  • Base: K₃PO₄ (anhydrous)

  • Solvent: THF/Water (10:1) or Toluene/Water (10:1)

    • Note: Minimal water is required for the boroxine-to-boronic acid equilibrium, but too much promotes protodeboronation.

Experimental Protocol: C5-Selective Coupling
  • Charge: To a reaction vial, add 3,5-dibromo-2-benzyloxypyridine (1.0 equiv), Aryl-Boronic Acid (1.1 equiv), and Pd(dppf)Cl₂·DCM (0.05 equiv).

  • Purge: Seal and purge with N₂/Ar for 5 minutes.

  • Solvent: Add degassed 1,4-Dioxane (0.2 M concentration).

  • Base: Add degassed 2M Na₂CO₃ (2.5 equiv).

  • Heat: Stir at 80°C. Monitor by LCMS at 2 hours.

    • Checkpoint: Look for the mono-bromide mass pattern (M and M+2 in 1:1 ratio).

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over Na₂SO₄.

Module 4: Troubleshooting & FAQs

Diagnostic Logic Tree

Troubleshooting Issue Reaction Failed? Analysis Analyze LCMS/TLC Issue->Analysis Result1 Starting Material (SM) Intact Analysis->Result1 Result2 Debrominated SM (Hydrodehalogenation) Analysis->Result2 Result3 Homocoupling of Boronic Acid Analysis->Result3 Result4 Black Precipitate (Pd Black) Analysis->Result4 Sol1 Oxidative Addition Failed. Switch to XPhos Pd G2 or Increase Temp to 100°C Result1->Sol1 Sol2 Solvent/Base too 'wet'. Use Anhydrous K3PO4/Dioxane. Check Boronic Acid purity. Result2->Sol2 Sol3 Oxygen leak. Degas solvent rigorously. Slow addition of Boronic Acid. Result3->Sol3 Sol4 Ligand dissociation. Add 10% extra free ligand or lower temperature. Result4->Sol4

Figure 2: Troubleshooting logic for common Suzuki coupling failures.

Frequently Asked Questions

Q: Can I perform the coupling in water? A: While "Suzuki in water" is popular, 3,5-dibromo-2-alkoxypyridines have poor aqueous solubility. A co-solvent system (Dioxane/H₂O 4:[1]1) is required to ensure the organic halide encounters the catalyst.

Q: I see a mixture of Mono- and Di-coupled products. How do I stop at Mono? A: This indicates your catalyst is too active or you have excess boronic acid.

  • Reduce Boronic Acid to 0.95–1.0 equiv.

  • Lower temperature to 60°C.

  • Ensure you are using the O-protected substrate (steric bulk at C2 helps protect C3 from reacting).

Q: Why is my Boronic Acid disappearing without coupling? A: This is Protodeboronation . Pyridyl and electron-poor aryl boronic acids are prone to this.

  • Fix: Use the corresponding Boronic Ester (Pinacol ester) or Potassium Trifluoroborate (BF₃K) salt. These release the active species more slowly [1].

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Lutz, M. R., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling. Molecules, 22(2), 212. Link

  • Dai, X., et al. (2013).[2] Ligand-dependent site-selective Suzuki cross-coupling of 3,5-dichloropyridazines (Analogous electronic system). Journal of Organic Chemistry, 78(15), 7758-7763.[2] Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Link

Sources

Technical Support Center: Regioselectivity in 3,5-Disubstituted Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the synthesis of 3,5-disubstituted pyridines. Achieving high regioselectivity in these syntheses is a common challenge, and this resource offers practical, field-proven insights to help you navigate potential experimental hurdles.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of 3,5-disubstituted pyridines, offering step-by-step guidance to resolve them.

Problem 1: Poor Regioselectivity in the Cyclocondensation Reaction, Leading to a Mixture of Isomers.

You are attempting a one-pot synthesis of a 3,5-disubstituted pyridine from acyclic precursors (e.g., a variation of the Hantzsch synthesis or related multi-component reactions) and obtaining a significant percentage of other regioisomers, such as the 2,4- or 2,6-disubstituted products.

Root Cause Analysis:

The formation of various isomers often stems from a lack of control over the initial condensation and cyclization steps. The relative reactivity of the carbonyls and the enamine intermediates, as well as the reaction conditions, play a crucial role in dictating the final substitution pattern.[1]

Solutions:

  • Re-evaluate Your Choice of Precursors:

    • Symmetry is Key (When Possible): If your target molecule allows, using symmetrical starting materials (e.g., two equivalents of the same β-ketoester in a Hantzsch synthesis) can simplify the reaction and prevent the formation of mixed products.

    • Pre-formation of Intermediates: Instead of a one-pot approach, consider a stepwise synthesis. For instance, pre-forming an enamine from one of your carbonyl compounds and ammonia before introducing the second carbonyl component can direct the reaction pathway more effectively.

  • Optimize Reaction Conditions:

    • Temperature Control: Lowering the reaction temperature can often enhance selectivity by favoring the thermodynamically more stable transition state, which may lead to the desired 3,5-disubstituted product. Conversely, for some reactions, higher temperatures might be necessary to overcome activation energy barriers for the desired pathway. A systematic temperature screen is recommended.[2]

    • Catalyst Choice: The choice of acid or base catalyst is critical. For instance, in some multi-component reactions, specific Lewis acids like Sc(OTf)₃ can mediate the reaction and improve regioselectivity.[3] Experiment with a range of catalysts (e.g., proline, piperidine, acetic acid) to find the optimal one for your specific substrate combination.

    • Solvent Effects: The polarity and proticity of the solvent can influence the stability of intermediates and transition states. A solvent screen, including both polar (e.g., ethanol, DMSO) and non-polar (e.g., toluene, dioxane) options, may reveal a significant impact on regioselectivity.

  • Consider a Different Synthetic Strategy:

    • If cyclocondensation methods consistently fail to provide the desired regioselectivity, it may be more efficient to start with a pre-formed pyridine ring and introduce the substituents at the 3 and 5 positions through subsequent functionalization.

dot

Caption: Decision workflow for troubleshooting isomer mixtures.

Problem 2: Difficulty in Functionalizing a Pre-formed Pyridine Ring at the 3- and 5-Positions.

You are starting with a pyridine derivative and attempting to introduce substituents at the C3 and C5 positions via electrophilic aromatic substitution (EAS), but are observing low yields or incorrect regioselectivity (i.e., substitution at C2, C4, or C6).

Root Cause Analysis:

The pyridine ring is electron-deficient due to the electronegative nitrogen atom, making it inherently unreactive towards electrophiles.[4] Furthermore, under the acidic conditions often required for EAS, the pyridine nitrogen is protonated, which further deactivates the ring. Electrophilic attack is electronically disfavored at the C2, C4, and C6 positions because the resulting carbocation intermediates have a resonance form that places a positive charge on the highly electronegative nitrogen atom.[5]

Solutions:

  • Directed Metalation:

    • This is a powerful strategy to overcome the inherent reactivity patterns of the pyridine ring. By introducing a directing group (e.g., -CONR₂, -OMe, -Cl) at a specific position, you can achieve regioselective deprotonation (metalation) at an adjacent position using a strong base (e.g., n-BuLi, LDA). The resulting organometallic intermediate can then be quenched with an electrophile to introduce the desired substituent. For 3,5-disubstitution, a directing group at C4 can facilitate metalation at C3 and C5.

  • Halogenation as an Intermediate Step:

    • While direct electrophilic substitution is challenging, halogenation of pyridines can be achieved, often providing a handle for further functionalization.[6] For instance, 3,5-dihalopyridines can be synthesized and then subjected to cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a wide variety of substituents with high regioselectivity.[7]

  • Pyridine N-Oxide Chemistry:

    • Converting the pyridine to its N-oxide dramatically alters its electronic properties. The N-oxide group is electron-donating through resonance, activating the ring towards EAS, particularly at the C4 position.[5] While this is not ideal for direct 3,5-disubstitution, it can be a useful strategy in a multi-step synthesis. For example, after functionalizing the 4-position, the N-oxide can be removed, and other directing strategies can be employed to functionalize the 3 and 5 positions.

dot

Caption: Strategies for regioselective functionalization of pyridines.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental principles governing regioselectivity in pyridine synthesis?

A1: Regioselectivity in pyridine synthesis is primarily governed by a combination of electronic and steric effects of the precursors and intermediates.[8] In cyclocondensation reactions, the regiochemical outcome is determined by which nucleophilic and electrophilic centers react during the initial bond-forming steps. For functionalization of a pre-existing pyridine ring, the inherent electron-deficient nature of the ring directs nucleophiles to the C2 and C4 positions and electrophiles to the C3 and C5 positions, although the latter is often challenging due to the ring's low reactivity.[9]

Q2: How can I synthesize an unsymmetrically 3,5-disubstituted pyridine with high regioselectivity?

A2: Synthesizing unsymmetrically 3,5-disubstituted pyridines often requires a multi-step approach to ensure regiocontrol. A common and effective strategy is to start with a symmetrically 3,5-disubstituted pyridine (e.g., 3,5-dibromopyridine) and perform sequential, regioselective cross-coupling reactions. By carefully choosing catalysts and reaction conditions, one halogen can be selectively replaced, followed by the replacement of the second halogen with a different substituent. The use of protecting groups can also be instrumental in achieving regioselective functionalization.[7]

Q3: Are there any modern catalytic methods that favor 3,5-disubstitution?

A3: While many catalytic methods for C-H functionalization of pyridines target the C2 or C4 positions, there is ongoing research into developing catalysts that can selectively functionalize the C3 and C5 positions. Some transition-metal-catalyzed cyclization and cross-coupling procedures offer new routes to functionalized pyridine derivatives.[10] Additionally, methods involving the in-situ generation of pyridyne intermediates can provide access to substituted pyridines that are otherwise difficult to synthesize, with regioselectivity being controlled by the strategic placement of substituents on the pyridyne precursor.[11]

Q4: I am observing significant side product formation, such as over-alkylation or dimerization, in my reaction. How can I minimize these?

A4: Side product formation is often a consequence of harsh reaction conditions or the high reactivity of certain intermediates. To minimize these side reactions:

  • Control Stoichiometry: Carefully control the stoichiometry of your reagents, particularly when using highly reactive species.

  • Lower Reaction Temperature: Running the reaction at a lower temperature can reduce the rate of side reactions.

  • Use a More Selective Reagent: If possible, switch to a milder or more selective reagent. For example, in Minisci-type reactions, the choice of radical precursor and oxidant can significantly impact the outcome.[12]

  • Consider Flow Chemistry: Continuous flow reactors can offer superior control over reaction parameters such as temperature and mixing, which can help to minimize side product formation in highly exothermic or fast reactions.[13]

Data Summary Table

MethodKey AdvantagesCommon ChallengesRegioselectivity Control
Hantzsch-type Synthesis One-pot, access to 1,4-dihydropyridinesOften requires harsh conditions, potential for isomer mixtures with unsymmetrical precursors[14]Precursor choice, reaction conditions (temp., catalyst)
Directed Metalation High regioselectivity, versatileRequires a directing group, use of strong basesPosition of the directing group
Halogenation & Cross-Coupling Access to a wide range of substituentsMulti-step processThe inherent selectivity of the cross-coupling reaction
Pyridyne Intermediates Access to highly substituted pyridinesGeneration of reactive intermediatesSubstituent effects on the pyridyne precursor[11]

Key Experimental Protocol: Regioselective Synthesis of an Unsymmetrical 3,5-Disubstituted Pyridine via Sequential Suzuki Coupling

This protocol outlines a general procedure for the synthesis of an unsymmetrical 3,5-disubstituted pyridine starting from 3,5-dibromopyridine.

Step 1: Monosubstitution via Suzuki Coupling

  • To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add 3,5-dibromopyridine (1.0 equiv.), the first boronic acid (1.1 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).

  • Add a degassed solvent system (e.g., dioxane/water or toluene/ethanol/water).

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon consumption of the starting material, cool the reaction to room temperature.

  • Perform an aqueous workup, extracting the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting 3-bromo-5-substituted pyridine by column chromatography.

Step 2: Second Substitution via Suzuki Coupling

  • Using the purified 3-bromo-5-substituted pyridine from Step 1 as the starting material, repeat the Suzuki coupling procedure with the second, different boronic acid (1.1 equiv.).

  • Follow the same reaction, workup, and purification steps as outlined in Step 1 to obtain the desired unsymmetrically 3,5-disubstituted pyridine.

References

  • McNally, A., et al. (2022).
  • Li, G., et al. (2020). Protecting Group‐Controlled Regioselective Synthesis for Unsymmetrical 3,5‐Disubstituted Pyridones. Chemistry – An Asian Journal.
  • Dömling, A., & Chi, K. (2010).
  • de Lescure, L., et al. (n.d.).
  • BenchChem. (2025). Avoiding side reactions in one-pot pyridine synthesis. BenchChem.
  • Sharma, D., et al. (2024). A Review On Various Synthetic Routes Of Pyrano[3,2-C]Pyridine Derivatives. African Journal of Biomedical Research.
  • Duan, Z., et al. (2018). Co(II)
  • BenchChem. (2025). Technical Support Center: Pyridine Synthesis Troubleshooting. BenchChem.
  • BenchChem. (2025). Technical Support Center: Managing Regioselectivity in the Functionalization of Substituted Pyridines. BenchChem.
  • BenchChem. (2025). Technical Support Center: Improving Regioselectivity of Pyridine Substitution Reactions. BenchChem.
  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Organic Chemistry Portal.
  • Bull, J. A., et al. (2011).
  • de la Torre, A., et al. (2023).
  • IJNRD. (2024). Pyridine: Synthesis, Swiss-ADME and Applications. International Journal of Novel Research and Development.
  • De, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances.
  • BenchChem. (2025). Technical Support Center: Strategies for Regioselective Pyridine Substitution. BenchChem.
  • ResearchGate. (2013). What are the differences between 'regioselective' and 'regiospecific' organic reactions?.
  • Garg, N. K., & Houk, K. N. (2013). Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model. PMC.
  • YouTube. (2022).
  • BenchChem. (2025). Technical Support Center: Synthesis of Substituted Pyridines. BenchChem.
  • Pearson. (2024). Side-Chain Reactions of Substituted Pyridines. Pearson.
  • ResearchGate. (n.d.). Regioselective amination of 3,5‐disubstituted pyridine N‐oxide....
  • Sisko, J., et al. (2015). 3,4- and 3,5-Disubstituted 2-Pyridones Using an Intermolecular Cycloaddition / Cycloreversion Strategy: Toward the Synthesis of Aristopyridinone A. The Journal of Organic Chemistry.
  • Study.com. (n.d.). Regioselectivity vs. Stereoselectivity vs. Chemoselectivity. Study.com.
  • MacMillan, D. W. C., et al. (2021).
  • BenchChem. (2025). Troubleshooting common issues in pyridine synthesis. BenchChem.
  • Shrestha, S. M., et al. (2023). Synthesis of 3,5-Disubstituted-(1H-) and (2H-)
  • MacMillan, D. W. C., et al. (2021). Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. Journal of the American Chemical Society.
  • Durgapur Government College. (n.d.). Module 1 Regioselective, Regio-specific and Chemoselective reactions. Durgapur Government College.
  • Scribd. (n.d.). Understanding Regioselectivity in Reactions. Scribd.
  • Oreate AI Blog. (2026). Understanding Stereoselectivity and Regioselectivity in Organic Chemistry.
  • University of Nairobi. (n.d.). Pyridines. University of Nairobi.
  • University of Bath. (n.d.). Pyridines: properties, syntheses & reactivity.
  • Herzon, S. B., & Micalizio, G. C. (2010). Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines. PMC.
  • BenchChem. (2025). Technical Support Center: Improving Regioselectivity in Pyridine Substitution Reactions. BenchChem.
  • Scientific Update. (n.d.). Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines.
  • Donohoe, T. J., et al. (2022). Sc(OTf)3-Mediated One-Pot Synthesis of 3,4-Disubstituted 1 H-Pyrazoles and 3,5-Disubstituted Pyridines from Hydrazine or Ammonia with Epoxides. The Journal of Organic Chemistry.
  • Nemcsok, D., et al. (2024). Effect of Substituted Pyridine Co-Ligands and (Diacetoxyiodo)benzene Oxidants on the Fe(III)
  • BenchChem. (2025). Technical Support Center: Synthesis of 3,5-Disubstituted Picolinonitrile. BenchChem.

Sources

Catalyst selection for cross-coupling of 2-hydroxypyridines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Catalyst Selection for Cross-Coupling of 2-Hydroxypyridines

Welcome to the Advanced Synthesis Support Module. Subject: Overcoming the "2-Pyridyl Problem" in Cross-Coupling. Status: Operational.

Introduction: The "2-Pyridyl Problem"

You are likely here because your standard phenol cross-coupling conditions (e.g., triflation followed by Pd-catalysis) failed. 2-Hydroxypyridines are deceptive; they exist primarily as 2-pyridones (the amide tautomer) in solution. This tautomeric equilibrium creates two critical hurdles:

  • High Bond Dissociation Energy: The C=O bond in 2-pyridone is significantly stronger and harder to activate than a phenolic C-OH bond.

  • Catalyst Poisoning: The pyridine nitrogen is a potent ligand that can displace phosphines, sequestering your metal catalyst into an inactive "black metal" precipitate.

This guide provides self-validating protocols to bypass these failure modes.

Module 1: Activation Strategy (The "Pre-Coupling" Phase)

Q: Why is my yield near zero when I try to isolate the 2-pyridyl triflate?

A: Instability. Unlike phenyl triflates, 2-pyridyl triflates are highly prone to hydrolysis and nucleophilic attack. The electron-deficient pyridine ring makes the sulfonate an exceptional leaving group—so good that moisture in the air or silica gel during purification can hydrolyze it back to the pyridone.

Troubleshooting Protocol: The "One-Pot" Bypass Do not isolate the triflate. Switch to Phosphonium Activation (PyBroP) or Sulfonyl Fluorides .

Workflow 1: PyBroP-Mediated In Situ Activation

This method uses a peptide coupling reagent to generate a reactive phosphonium species in situ, which undergoes oxidative addition faster than it decomposes.

  • Reagent: PyBroP (Bromotripyrrolidinophosphonium hexafluorophosphate).

  • Base: Et₃N (excess).

  • Catalyst: PdCl₂(dppf).[1][2]

  • Mechanism: The PyBroP reacts with the O-tautomer to form a phosphoryloxypyridine intermediate.

Q: Can I use standard sulfonyl chlorides? A: Generally, no. They are too unstable. However, 2-Pyridyl Sulfonyl Fluorides (synthesized via PyFluor) are stable enough to be isolated and coupled.

ActivationStrategy Start 2-Hydroxypyridine Substrate Tautomer Tautomeric Equilibrium (Pyridone vs Hydroxy) Start->Tautomer Triflate Attempt Triflation (Tf2O/Pyridine) Tautomer->Triflate Standard Path PyBroP PyBroP Activation (In Situ) Tautomer->PyBroP Recommended Path Fail Hydrolysis/Decomposition (Low Yield) Triflate->Fail Isolation Step Intermediate Phosphonium Salt (Reactive Electrophile) PyBroP->Intermediate Et3N, RT Coupling Pd-Catalyzed Coupling (C-C Bond Formation) Intermediate->Coupling ArB(OH)2, PdCl2(dppf)

Figure 1: Decision tree for activation strategies. Direct isolation of triflates is the most common failure point.

Module 2: Catalyst Selection for C-C Bond Formation

Q: Which catalyst system avoids "poisoning" by the pyridine nitrogen?

A: You need a catalyst with a high bite-angle bidentate ligand or a bulky, electron-rich monodentate phosphine . These ligands bind tightly to the metal, preventing the pyridine nitrogen from displacing them.

Recommended Catalyst Systems
Reaction TypeCatalyst PrecursorLigandAdditivesWhy it works
Suzuki-Miyaura (Standard)PdCl₂(dppf)·DCMdppf (included)K₂CO₃ / Et₃NThe ferrocenyl backbone of dppf creates a large bite angle, stabilizing the Pd(II) intermediate against nitrogen displacement.
Suzuki-Miyaura (Steric Bulk)Pd(OAc)₂XPhos or SPhosK₃PO₄Buchwald biaryl ligands create a "protective shell" around the Pd, facilitating oxidative addition into hindered C-O bonds.
Negishi (Alkyl coupling)NiCl₂(dppf)dppfZn dust (activator)Nickel is superior for C(sp³)-C(sp²) coupling. dppf remains the ligand of choice for stability.
Direct C-O Activation Ni(COD)₂PCy₃ or ICy (NHC)Cs₂CO₃Ni(0) can insert directly into the C-O bond of carbamates/sulfamates derived from 2-pyridones, bypassing sulfonates entirely.

Troubleshooting: The "Black Crash"

  • Symptom: Reaction mixture turns black immediately upon heating; no product.

  • Diagnosis: Pd-nanoparticle precipitation due to ligand dissociation.

  • Fix: Increase ligand-to-metal ratio to 2:1 or 3:1 (if using monodentate ligands like PPh₃). Switch to PdCl₂(dppf) which has a 1:1 tight binding.

Module 3: Heteroatom Selectivity (N- vs. O-Arylation)

Q: I want to couple an amine/phenol to the 2-hydroxypyridine. How do I control N- vs. O-alkylation?

A: This is governed by HSAB (Hard-Soft Acid-Base) Theory and the metal center.

  • N-Arylation (Thermodynamic Control): Favored by Copper catalysis (Ullmann-type) and high temperatures. The amide-like pyridone is the thermodynamic sink.

  • O-Arylation (Kinetic Control): Favored by Silver salts or hard electrophiles (alkyl halides) under specific conditions, but difficult to achieve catalytically with high selectivity.

Protocol: Chan-Lam Coupling (Copper-Catalyzed) To attach an aryl group to the Nitrogen (forming N-aryl-2-pyridone):

  • Catalyst: Cu(OAc)₂ (10-20 mol%).

  • Ligand: Bipyridine (bpy) or Phenanthroline.

  • Oxidant: Air (balloon) or TEMPO.

  • Substrate: Aryl Boronic Acid (2.0 equiv).

  • Solvent: DCM or MeOH (RT to 40°C).

Note: Direct O-arylation via cross-coupling is rare. It is usually better to convert the OH to a Cl/Br and then perform a nucleophilic aromatic substitution (SNAr) with the phenol/alcohol.

Selectivity Substrate 2-Hydroxypyridine + Aryl Boronic Acid CuCat Cu(OAc)2 / Pyridine (Chan-Lam) Substrate->CuCat Direct Coupling PdCat Pd-Catalysis (Requires Activation) Substrate->PdCat Must convert OH to Leaving Group first N_Prod N-Aryl-2-Pyridone (Major Product) CuCat->N_Prod Thermodynamic Preference O_Prod 2-Phenoxypyridine (Rare/Trace) PdCat->O_Prod Via C-O Activation

Figure 2: Selectivity pathways. Copper favors N-arylation; Palladium requires pre-activation for C-substitution.

Module 4: Validated Experimental Protocols

Protocol A: PyBroP-Mediated Suzuki Coupling (No Isolation)

Source Validation: Optimized based on Org. Lett. 2009 & RSC Adv.

  • Activation:

    • Charge a dry flask with 2-hydroxypyridine (1.0 mmol), PyBroP (1.2 equiv), and Na₂CO₃ (3.0 equiv).

    • Add 1,4-Dioxane (5 mL) and Et₃N (3.0 equiv).

    • Stir at RT for 15-30 mins. (Solution often turns clear or slightly cloudy).

  • Coupling:

    • Add Aryl Boronic Acid (1.5 equiv).[3]

    • Add PdCl₂(dppf) (5 mol%). Do not use Pd(PPh₃)₄.

    • Add water (0.5 mL) to solubilize the base (crucial for the transmetalation step).

  • Reaction:

    • Heat to 90-100°C for 4-12 hours under N₂/Ar.

  • Workup:

    • Dilute with EtOAc, wash with water/brine. The phosphonium byproducts are water-soluble.

Protocol B: Ni-Catalyzed Negishi Coupling (For Alkyl Chains)

Source Validation: Adapted from Weix et al. and bench standards.

  • Preparation:

    • Convert 2-hydroxypyridine to the 2-pyridyl tosylate (TsCl, Et₃N, DCM). Tosylates are slightly more stable than triflates but use immediately.

  • Catalysis:

    • In a glovebox/Schlenk line: Mix 2-pyridyl tosylate (1.0 equiv) with NiCl₂(dppf) (5 mol%).

    • Add Alkyl Zinc Reagent (1.5 equiv in THF).

  • Conditions:

    • Stir at RT or mild heat (40°C).

    • Note: Ni(II) reduces to Ni(0) in situ via the organozinc.

References

  • PyBroP Activation Strategy

    • Title: PdCl2(dppf)-catalyzed in situ coupling of 2-hydroxypyridines with aryl boronic acids mediated by PyBroP.[1][4]

    • Source:RSC Advances, 2011.
    • URL:[Link]

  • Sulfonyl Fluoride (PyFluor)

    • Title: Pd-Catalyzed Suzuki-Type Cross-Coupling of 2-Pyridyl Carbamoyl Fluorides.[5]

    • Source:Chem. Commun., 2024.
    • URL:[Link]

  • Ni-Catalyzed C-O Activation

    • Title: Nickel-Catalyzed Cross-Coupling of Aryl Carbam
    • Source:J. Am. Chem. Soc., 2008.
    • URL:[Link]

  • Ligand Selection for Tosylates

    • Title: Suzuki-Miyaura Coupling of Aryl Tosylates Catalyzed by an Array of Indolyl Phosphine-Palladium Catalysts.[6]

    • Source:J. Org.[6][7][8] Chem., 2008.[2][6]

    • URL:[Link]

Sources

Overcoming low yields in Buchwald-Hartwig amination of pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Ticket: #PYR-AMN-001 | Technician: Senior Application Scientist

The "Pyridine Problem": Why Your Reaction Failed

Executive Summary: Standard Buchwald-Hartwig conditions (e.g., Pd₂(dba)₃/BINAP) often fail with pyridine substrates. This is not due to random error, but a specific mechanistic failure mode known as Catalyst Poisoning via N-Coordination .

Unlike simple aryl halides, pyridines possess a basic nitrogen atom. In electron-deficient pyridines (like 2-halopyridines), this nitrogen competitively binds to the Palladium(II) center, displacing the phosphine ligand and forming an inactive "off-cycle" resting state. Furthermore, 2-halopyridines are electronically deactivated for oxidative addition compared to phenyl halides.

Visualizing the Failure Mode

The following diagram illustrates the competition between the productive catalytic cycle and the non-productive poisoning pathway.

PyridinePoisoning cluster_legend Mechanism Legend PreCat Pre-Catalyst (Pd-G3/G4) ActivePd Active Species [L-Pd(0)] PreCat->ActivePd Activation OxAdd Oxidative Addition [L-Pd(II)-Ar-X] ActivePd->OxAdd + 2-HaloPy Poison INACTIVE TRAP [Pd(II)-Pyridine Complex] OxAdd->Poison N-Coordination (Displaces Ligand) Prod Product (Aminopyridine) OxAdd->Prod + Amine/Base Reductive Elim. Poison->ActivePd Reversible? (Difficult) key1 Red Path = Catalyst Death

Figure 1: The "Dead-End" mechanism where pyridine nitrogen displaces the ligand, halting the cycle.

Strategic Solutions: The "Self-Validating" System

To overcome the pyridine problem, you must switch from a "trial and error" approach to a rational design system using Pre-catalysts and Bulky Ligands .

A. The Engine: Ligand Selection

You need ligands that are bulky enough to prevent the pyridine nitrogen from binding to the Pd center, yet flexible enough to allow oxidative addition.

Substrate ClassRecommended LigandWhy?
Primary Amines BrettPhos or tBuBrettPhos Exceptional mono-selectivity; bulk prevents N-poisoning.
Secondary Amines RuPhos High turnover; prevents β-hydride elimination (hydrodehalogenation).
Difficult/Chelating Mor-DalPhos Developed by Stradiotto; specifically designed to overcome "difficult" amine couplings.
Base-Sensitive Xantphos Large bite angle; often works well with weaker carbonate bases.
B. The Spark: Pre-catalysts vs. In Situ

Stop using Pd₂(dba)₃.

  • The Issue: The dba ligand acts as an inhibitor. In difficult pyridine couplings, the dba competes with your phosphine ligand, often shutting down the reaction before it starts.

  • The Fix: Use G3 or G4 Palladacycle Pre-catalysts (e.g., XPhos Pd G3).

    • Mechanism:[1][2][3][4][5][6] These activate universally upon addition of base, releasing the active L-Pd(0) species immediately without dba interference.

Optimization Decision Tree

Use this logic flow to select your initial reaction conditions.

DecisionTree Start START: Pyridine Amination AmineType Amine Type? Start->AmineType Primary Primary Amine AmineType->Primary Secondary Secondary Amine AmineType->Secondary BaseSens Base Sensitive? Primary->BaseSens Ru Ligand: RuPhos Pd Source: RuPhos Pd G3 Base: NaOtBu (or LiHMDS) Secondary->Ru No No BaseSens->No Yes Yes BaseSens->Yes Brett Ligand: BrettPhos Pd Source: BrettPhos Pd G3 Base: NaOtBu WeakBase Ligand: BrettPhos Base: Cs2CO3 or K3PO4 Solvent: tBuOH/Dioxane No->Brett Yes->WeakBase

Figure 2: Logic flow for selecting the initial catalyst system based on amine type and substrate stability.

Standard Operating Protocol (SOP)

Objective: Coupling of 2-chloropyridine with a secondary amine using RuPhos Pd G3.

Reagents:

  • 2-Chloropyridine (1.0 equiv)

  • Secondary Amine (1.2 equiv)

  • RuPhos Pd G3 (0.02 equiv / 2 mol%)

  • NaOtBu (1.5 equiv) [Store in glovebox or fresh bottle]

  • Solvent: Anhydrous THF or Toluene (0.2 M concentration)

Step-by-Step Procedure:

  • Vessel Prep: Flame-dry a resealable reaction vial (e.g., microwave vial with crimp cap) and cool under Argon/Nitrogen.

    • Why? Moisture kills the active Pd-Hydride intermediate often formed during activation.

  • Solids Addition: Add Pd-precatalyst, Base (NaOtBu), and solid substrates (if any) to the vial.

    • Checkpoint: NaOtBu should be a white free-flowing powder. If it is yellow or clumpy, discard it. It has hydrolyzed to NaOH and will fail.

  • Purge: Cap the vial and purge with inert gas for 5 minutes.

  • Liquids Addition: Add the solvent and liquid amine via syringe through the septa.

  • Activation (The Color Check): Place in a pre-heated block at 80°C.

    • Checkpoint: Within 5-10 minutes, the solution should turn from a pale yellow/orange to a dark brown/black. This indicates the precatalyst has broken down and the active catalytic cycle is running. If it stays pale yellow, activation failed (likely bad base or oxygen ingress).

  • Monitoring: Run for 2-4 hours. Monitor by LCMS.

    • Note: Do not rely solely on TLC, as protodehalogenation byproducts (pyridine) often co-elute with starting material.

Troubleshooting Matrix
SymptomProbable CauseCorrective Action
No Conversion (SM remains)Catalyst PoisoningSwitch to G3 Precatalyst . Increase ligand bulk (e.g., move from RuPhos to BrettPhos ).
Hydrodehalogenation (Ar-H formed)Difficult Reductive EliminationThis occurs when the amine is slow to react. Switch to RuPhos (specialized for secondary amines) or lower the temperature and increase concentration.
Low Yield with Strong Base Substrate DecompositionSwitch to Cs₂CO₃ or K₃PO₄ . Note: Weak bases require higher temperatures (100-110°C) and longer times (overnight).
Incomplete Conversion Catalyst DeathAdd a second portion of catalyst (1 mol%) after 4 hours. If this fails, the product itself may be chelating the Pd (product inhibition).
Frequently Asked Questions (FAQs)

Q: Can I use Pd(OAc)₂ + Ligand instead of a G3 Precatalyst? A: You can, but it introduces a variable. Pd(OAc)₂ must be reduced to Pd(0) in situ by the amine or phosphine, which is often inefficient with electron-poor pyridines. G3 precatalysts guarantee a 1:1 ratio of Active Pd to Ligand.

Q: My 2-halopyridine has an ester group. NaOtBu is hydrolyzing it. A: Switch to Cs₂CO₃ in 1,4-Dioxane or t-Amyl Alcohol . Alternatively, use LiHMDS at lower temperatures, as the bulky silyl groups can sometimes protect the ester from nucleophilic attack better than the small alkoxide.

Q: I see the product, but I can't purify it from the starting material. A: Pyridines streak on silica. Add 1% Triethylamine to your eluent (Hexane/EtOAc) to deactivate the silica acidic sites. Alternatively, use an amine-functionalized silica column.

References
  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings. The Journal of Organic Chemistry, 79(9), 4161–4166. Link

  • Lundgren, R. J., & Stradiotto, M. (2012).[4][7] Key concepts in ligand design: An intrinsic factor in the recent development of palladium-catalyzed C–N and C–C bond forming reactions. Aldrichimica Acta, 45(3), 59-65.[7] Link

  • Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[3][8][9][10][11][12][13] Reaction intermediates and structure-activity relationships in the coupling of aryl halides and tin amides. Journal of the American Chemical Society, 116(13), 5969–5970. Link

Sources

Technical Support Center: Troubleshooting Inconsistent Yields in Pyridine Derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for pyridine derivatization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of pyridine functionalization and troubleshoot common issues leading to inconsistent yields. My aim is to provide not just procedural steps, but also the underlying scientific rationale to empower you to make informed decisions in your experimental design.

Section 1: Troubleshooting Guide - A Symptom-Based Approach

Inconsistent or low yields in pyridine derivatization can often be traced back to a few key areas. This section is structured to help you diagnose the problem based on the symptoms you are observing in your reaction outcomes.

Issue 1: Low or No Product Formation

This is one of the most common and frustrating issues. A systematic evaluation of the reaction components and conditions is critical.

Question: My reaction is yielding very little or no desired product. Where should I start troubleshooting?

Answer: When faced with low to no product formation, a methodical approach is essential. Start by verifying the integrity of your starting materials and reagents, as they are often the primary culprits.[1]

Initial Checks:

  • Reagent and Solvent Purity:

    • Pyridine and its derivatives: These compounds can be hygroscopic. Water is a common contaminant that can interfere with many reactions, especially those involving organometallics or silylating agents.[2]

    • Derivatizing Agents (e.g., MSTFA, BSTFA): These reagents are highly sensitive to moisture and can degrade over time.[2]

    • Solvents: Ensure solvents are anhydrous, especially for moisture-sensitive reactions. The use of molecular sieves can be effective for drying solvents.[2]

  • Reaction Setup:

    • Inert Atmosphere: For many derivatization reactions, particularly those involving sensitive catalysts or organometallic reagents, maintaining an inert atmosphere (e.g., under nitrogen or argon) is crucial to prevent degradation.[1]

    • Temperature Control: Suboptimal temperatures can significantly slow down or even prevent a reaction from proceeding. Conversely, excessive heat can lead to decomposition of starting materials or products.

  • Reaction Parameters:

    • Concentration: Incorrect concentrations of reactants can lead to poor reaction kinetics.

    • Reaction Time: The reaction may not have reached completion. It is advisable to monitor the reaction progress using techniques like TLC, GC-MS, or HPLC.[3]

Troubleshooting Workflow for Low Yield

The following diagram outlines a logical workflow for diagnosing the root cause of low product yield.

LowYieldTroubleshooting Workflow for Low Yield in Pyridine Derivatization start Low or No Product Yield reagent_check Verify Reagent & Solvent Purity start->reagent_check setup_check Inspect Reaction Setup (Inertness, Temperature) reagent_check->setup_check Purity Confirmed optimization Systematic Optimization of Conditions reagent_check->optimization Impurity Found param_check Review Reaction Parameters (Concentration, Time) setup_check->param_check Setup Correct setup_check->optimization Setup Issue Found catalyst_check Evaluate Catalyst & Ligand System param_check->catalyst_check Parameters Correct param_check->optimization Parameter Issue Found protecting_group Consider Protecting Group for Pyridine Nitrogen catalyst_check->protecting_group System Appears Optimal catalyst_check->optimization Suboptimal System protecting_group->optimization Interference Suspected

Caption: A systematic workflow for troubleshooting low yields.

Issue 2: Formation of Multiple Products and Regioisomers

The inherent electronic properties of the pyridine ring can lead to challenges in achieving regioselectivity.

Question: My reaction is producing a mixture of isomers (e.g., C2, C3, C4 substitution). How can I improve the selectivity for my desired product?

Answer: The formation of multiple regioisomers is a common challenge due to the electronic nature of the pyridine ring. Nucleophilic attack is generally favored at the C2 and C4 positions, as the negative charge in the intermediate can be delocalized onto the electronegative nitrogen atom.[4][5][6] Conversely, electrophilic substitution is often disfavored but tends to occur at the C3 position if forced.[7]

Strategies to Improve Regioselectivity:

  • Blocking Groups: Introducing a removable blocking group at a more reactive position can direct the reaction to the desired site. For instance, to achieve C4 functionalization in a Minisci-type reaction, the more reactive C2 position can be temporarily blocked.[8]

  • Use of Pyridine N-oxides: Converting the pyridine to a pyridine N-oxide can alter the electronic properties of the ring, activating the C2 and C4 positions for certain types of functionalization.[1][9] The N-oxide can be subsequently removed.

  • Reaction Condition Optimization: Fine-tuning reaction parameters such as the choice of acid, oxidant, and solvent can influence the regiochemical outcome.[8]

Issue 3: Catalyst Inhibition or Deactivation

The lone pair of electrons on the pyridine nitrogen can be problematic in metal-catalyzed reactions.

Question: I suspect my catalyst is being inhibited in a cross-coupling reaction involving a pyridine substrate. What are the signs and how can I mitigate this?

Answer: Catalyst inhibition is a significant issue where the pyridine nitrogen's Lewis basicity leads to coordination with the metal center of the catalyst, thereby deactivating it.[1][8]

Troubleshooting Catalyst Issues:

Symptom Potential Cause Recommended Solution
Reaction stalls before completionCatalyst deactivation by pyridine nitrogen.Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) to stabilize the catalyst.[8]
Low turnover numberPoor catalyst activity.Consider a more active catalyst system, such as a palladium(II) precatalyst, or explore alternative metals like nickel.[8]
Inconsistent resultsSensitivity to reaction conditions.Increase reaction temperature, change the solvent, or add additives like TMEDA to enhance catalyst performance.[8]
No reactionComplete catalyst inhibition.Temporarily protect the pyridine nitrogen by converting it to a pyridine N-oxide or by complexation with borane.[1]

Section 2: Frequently Asked Questions (FAQs)

This section addresses specific, commonly asked questions related to pyridine derivatization.

Q1: Why is pyridine functionalization inherently difficult?

A1: The difficulty arises from its electronic properties. The pyridine ring is electron-deficient due to the electronegative nitrogen atom, which deactivates it towards many common electrophilic aromatic substitution reactions.[1] Furthermore, the lone pair on the nitrogen can interfere with metal catalysts or Lewis acids.[1]

Q2: How critical is the use of anhydrous pyridine, especially for silylation reactions for GC-MS analysis?

A2: It is extremely important. Moisture will react with silylating reagents like MSTFA, leading to their decomposition and a reduction in derivatization efficiency.[2] This can result in lower sensitivity and inconsistent yields.[2]

Q3: Can I perform silylation without pyridine?

A3: Yes, it is possible. While pyridine acts as a catalyst and an acid scavenger, driving the reaction forward, using a sufficient excess of the silylating reagent can often compensate for its absence. However, this may lead to slower reaction times and potentially less reproducible results.[10] Solvents like THF and acetonitrile can be used as alternatives.

Q4: My silylation reaction is giving multiple peaks for a primary amine. Why is this happening?

A4: Primary amines can be derivatized with one or two trimethylsilyl (TMS) groups on the amino group, leading to multiple product peaks in the chromatogram.

Q5: What is the role of a protecting group for the pyridine nitrogen, and when should I consider using one?

A5: A protecting group should be considered when the Lewis basicity of the pyridine nitrogen interferes with the reaction, for example, by inhibiting a catalyst.[1] Common strategies include converting the pyridine to a pyridine N-oxide, which alters the ring's electronics and can direct functionalization, or complexing the nitrogen with borane to mask the lone pair.[1] These groups can be removed later in the synthesis.

Section 3: Experimental Protocols

Here are detailed protocols for key procedures in troubleshooting pyridine derivatization.

Protocol 1: Purification and Drying of Pyridine

Objective: To remove water and other impurities from commercial pyridine.

Materials:

  • Pyridine (reagent grade)

  • Potassium hydroxide (KOH) pellets

  • Calcium hydride (CaH₂)

  • Distillation apparatus

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Pre-drying: Add KOH pellets to the pyridine in a flask and let it stand for at least 24 hours.

  • Decanting: Carefully decant the pyridine from the KOH pellets into a clean, dry distillation flask.

  • Refluxing: Add calcium hydride to the decanted pyridine and reflux under an inert atmosphere for at least 4 hours.

  • Distillation: Distill the pyridine under an inert atmosphere, collecting the fraction that boils at the correct temperature (115°C at atmospheric pressure).

  • Storage: Store the purified, anhydrous pyridine over molecular sieves in a sealed container under an inert atmosphere.[11]

Protocol 2: Silylation of a Hydroxyl-Containing Analyte for GC-MS Analysis

Objective: To derivatize a polar analyte to make it volatile for GC-MS analysis.

Materials:

  • Dried sample extract

  • Anhydrous pyridine

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS (trimethylchlorosilane)

  • Heating block or oven

  • GC vials

Procedure:

  • Sample Preparation: Ensure the sample is completely dry, as water will interfere with the reaction.

  • Reconstitution: Add 50 µL of anhydrous pyridine to the dried sample to act as a solvent and catalyst. Vortex to dissolve the residue.

  • Derivatization: Add 100 µL of MSTFA + 1% TMCS to the vial.

  • Incubation: Cap the vial tightly and heat at 60-70°C for 30-60 minutes.[12] The optimal time and temperature may need to be determined empirically.

  • Analysis: Cool the sample to room temperature before injecting it into the GC-MS system.

Workflow for Silylation Optimization

SilylationOptimization Optimization of Silylation Reaction start Incomplete Silylation check_dryness Verify Sample Dryness start->check_dryness increase_temp Increase Temperature (e.g., to 80°C) increase_time Increase Reaction Time (e.g., to 2 hours) increase_temp->increase_time No Improvement complete Complete Derivatization increase_temp->complete Improvement Seen increase_reagent Increase Reagent Volume increase_time->increase_reagent No Improvement increase_time->complete Improvement Seen increase_reagent->complete Improvement Seen check_dryness->increase_temp Sample is Dry check_dryness->complete Moisture Found & Removed

Caption: A workflow for optimizing silylation conditions.

Section 4: Concluding Remarks

Successfully troubleshooting inconsistent yields in pyridine derivatization requires a combination of systematic investigation, a solid understanding of the underlying chemical principles, and meticulous experimental technique. This guide provides a framework for diagnosing and resolving common issues. Remember that each reaction is unique, and empirical optimization is often necessary to achieve the desired outcome.

References

  • Advances in Pyridine C−H Functionalizations: Beyond C2 Selectivity. (n.d.). ResearchGate. Retrieved February 11, 2026, from [Link]

  • Anhydrous pyridine for derivatization with MSTFA for GC-MS analysis. (2021, March 5). Reddit. Retrieved February 11, 2026, from [Link]

  • C–H functionalization of pyridines. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved February 11, 2026, from [Link]

  • Derivatization for Gas Chromatography. (n.d.). Phenomenex. Retrieved February 11, 2026, from [Link]

  • Derivatization Reactions and Reagents for Gas Chromatography Analysis. (2012, March 21). IntechOpen. Retrieved February 11, 2026, from [Link]

  • Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity. (2025, January 9). PubMed. Retrieved February 11, 2026, from [Link]

  • C-H Functionalization of Pyridines. (n.d.). ResearchGate. Retrieved February 11, 2026, from [Link]

  • Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. (n.d.). Beilstein Journals. Retrieved February 11, 2026, from [Link]

  • Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. (2021, December 18). PMC. Retrieved February 11, 2026, from [Link]

  • Optimization of the derivatization with (a) temperature, (b) reaction... (n.d.). ResearchGate. Retrieved February 11, 2026, from [Link]

  • Purification of Pyridine. (n.d.). Chempedia - LookChem. Retrieved February 11, 2026, from [Link]

  • Optimization of derivatization reagents and the reaction conditions. A,... (n.d.). ResearchGate. Retrieved February 11, 2026, from [Link]

  • Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center. (n.d.). PMC. Retrieved February 11, 2026, from [Link]

  • ANALYTICAL METHODS. (n.d.). Retrieved February 11, 2026, from [Link]

  • How to avoid N-containing compounds that arise due to pyridine used in the BSTFA derivatization? (2019, September 16). ResearchGate. Retrieved February 11, 2026, from [Link]

  • Pyridine. (n.d.). Wikipedia. Retrieved February 11, 2026, from [Link]

  • Pyridine and GC Capillary Column, is it safe? (2021, March 26). ResearchGate. Retrieved February 11, 2026, from [Link]

  • TABLE 6-1, Analytical Methods for Determining Pyridine in Biological Materials. (n.d.). NCBI. Retrieved February 11, 2026, from [Link]

  • Oxidative Dearomatization of Pyridines. (n.d.). PMC - NIH. Retrieved February 11, 2026, from [Link]

  • HPLC Methods for analysis of Pyridine. (n.d.). HELIX Chromatography. Retrieved February 11, 2026, from [Link]

  • Purification method of pyridine and pyridine derivatives. (n.d.). Google Patents.
  • Why is β substitution in Nucleophilic reactions of pyridines not preferred? (2021, April 7). Quora. Retrieved February 11, 2026, from [Link]

  • Which of the following best explains why pyridine is more susceptible to nucleophilic aromatic substitution (SNAr) than benzene? (n.d.). Study Prep in Pearson+. Retrieved February 11, 2026, from [Link]

  • Synthesis process of pyridine-N-oxide. (n.d.). Google Patents.
  • Steric Effects in Displacement Reactions. III. The Base Strengths of Pyridine, 2,6-Lutidine and the Monoalkylpyridines. (n.d.). Journal of the American Chemical Society. Retrieved February 11, 2026, from [Link]

  • Nucleophilic substitution reactions in pyridine. (n.d.). Retrieved February 11, 2026, from [Link]

  • Why do my silylations always fail? (2014, October 8). Chromatography Forum. Retrieved February 11, 2026, from [Link]

  • Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. (n.d.). PubMed. Retrieved February 11, 2026, from [Link]

  • EAS Reactions of Pyridine: Videos & Practice Problems. (2024, September 23). Pearson. Retrieved February 11, 2026, from [Link]

  • Method for purification of pyridine, and method for production of chlorinated pyridine. (n.d.). Google Patents.
  • Can anyone help me troubleshoot problems in sample derivatization in GC-MS? (2016, August 9). ResearchGate. Retrieved February 11, 2026, from [Link]

  • Mechanism for the synthesis of 2-pyridone from pyridine N-oxide. (2017, April 4). Chemistry Stack Exchange. Retrieved February 11, 2026, from [Link]

  • pyridine-n-oxide. (n.d.). Organic Syntheses Procedure. Retrieved February 11, 2026, from [Link]

  • Pyridine N-Oxides. (2012, June 9). Baran Lab. Retrieved February 11, 2026, from [Link]

  • Some Lessons Learned on the Impact of the Storage Conditions, Syringe Wash Solvent, and the Way of GC-MS Injection on the Reproducibility of Metabolomic Studies. (2023, January 3). PMC. Retrieved February 11, 2026, from [Link]

  • Namita Datta, Assistant Editor – RSC Advances Blog. (2025, December 2). RSC Blogs. Retrieved February 11, 2026, from [Link]

  • Why pyridine is used with BSFTA+TMCS in derivatization of organic compounds. Could we do this without solvent? (2014, December 18). ResearchGate. Retrieved February 11, 2026, from [Link]

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Validation & Comparative

Comparing reactivity of 3,5-Dibromo vs 3,5-Dichloro-2-hydroxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Reactivity Guide: 3,5-Dibromo vs. 3,5-Dichloro-2-hydroxypyridine

Executive Summary: The Strategic Choice

In the design of bioactive heterocycles, 3,5-dihalo-2-hydroxypyridines serve as critical scaffolds. However, the choice between the 3,5-Dibromo (3,5-DBHP) and 3,5-Dichloro (3,5-DCHP) variants is not merely a matter of cost or availability; it represents a fundamental divergence in synthetic strategy.

  • 3,5-Dibromo-2-hydroxypyridine is the "Architectural Scaffold." It offers high reactivity and, crucially, orthogonal regioselectivity. It allows for sequential, site-specific functionalization (C5 vs. C3) using distinct reaction manifolds (Palladium catalysis vs. Lithium-halogen exchange).

  • 3,5-Dichloro-2-hydroxypyridine is the "Robust Core." It is kinetically stable against mild lithiation and standard cross-coupling conditions. It is best utilized when the halogen atoms are intended to remain in the final molecule to modulate metabolic stability (blocking metabolic hotspots) or lipophilicity, rather than serving as handles for further bond formation.

Structural & Electronic Fundamentals

Before designing a route, one must understand the tautomeric and electronic landscape of these substrates.

Tautomeric Equilibrium

Both compounds exist in equilibrium between the 2-hydroxypyridine (lactim) and 2-pyridone (lactam) forms. In solution (polar solvents) and the solid state, the 2-pyridone tautomer predominates.

  • Implication: Reactions should be designed assuming the N-H / C=O structural features, unless the oxygen is alkylated (fixed as an alkoxypyridine).

The Halogen Effect
Feature3,5-Dibromo (Br) 3,5-Dichloro (Cl) Synthetic Impact
Bond Energy (C-X) ~280 kJ/mol~397 kJ/molC-Br is easily cleaved by Pd(0) and Li-reagents; C-Cl is inert to many standard catalysts.
Atomic Radius 1.14 Å0.99 ÅBr creates greater steric pressure, influencing regioselectivity.
Leaving Group Ability ExcellentPoorBr allows mild Suzuki/Buchwald couplings; Cl often requires specialized ligands (e.g., Buchwald biaryl phosphines).
Acidity (

)
~8.5~9.0The electron-withdrawing nature of Cl (-I effect) is strong, but Br is more polarizable. Both are more acidic than unsubstituted 2-pyridone (

11.6).

Reactivity Profile 1: Palladium-Catalyzed Cross-Coupling

This is the primary differentiator. The dibromo variant allows for rapid library generation; the dichloro variant is resistant.

3,5-Dibromo-2-hydroxypyridine: Regioselective C5-Arylation

In Suzuki-Miyaura couplings, 3,5-DBHP exhibits distinct regioselectivity.[1]

  • Preferred Site: C5 Position .[2][3]

  • Mechanistic Driver:

    • Electronic: The C5 position is para to the Nitrogen and less electron-deficient than C3 (which is ortho to the electron-withdrawing Carbonyl).

    • Steric: The C3 position is sterically crowded by the adjacent carbonyl oxygen. The C5 position is relatively accessible.

  • Result: Under controlled conditions (1.0 equiv boronic acid), the 5-aryl-3-bromo-2-hydroxypyridine is the major product.

3,5-Dichloro-2-hydroxypyridine: Inertness

Under standard conditions (e.g., Pd(PPh3)4, Na2CO3, aqueous dioxane), the dichloro variant often returns starting material. Coupling at C-Cl typically requires:

  • Electron-rich, bulky ligands (e.g., XPhos, SPhos).

  • Higher temperatures (>100°C).

  • Activation of the 2-OH to a triflate or chloro group (creating a trichloro species) to facilitate reaction.

Reactivity Profile 2: Lithium-Halogen Exchange

This section highlights the "orthogonal" capability of the dibromo scaffold.

The "Orthogonal" Strategy (3,5-Dibromo)

While Pd-coupling favors C5 , Lithium-Halogen exchange favors C3 .

  • Mechanism: Directed Ortho Metalation (DoM). The oxygen at C2 (whether protected as O-Me or as a lithiated species) coordinates the Lithium reagent. This directs the Li-Hal exchange to the proximal C3-Bromine .

  • Application: This allows a chemist to install an electrophile at C3 (via Li-exchange) and a different group at C5 (via Pd-coupling), providing full control over the substitution pattern.

The "Resistant" Strategy (3,5-Dichloro)

Chlorine does not undergo Lithium-Halogen exchange with standard reagents (n-BuLi) at -78°C. It requires:

  • Radical anion pathways (Li metal).

  • Activation via "Ate" complexes (e.g.,

    
    ).
    
  • Utility: If you need to lithiate another position on the ring while keeping the halogens intact, the Dichloro scaffold is superior.

Visualizing the Synthetic Logic

The following diagram illustrates the divergent pathways and the "Orthogonal" advantage of the Dibromo scaffold.

ReactivityComparison StartBr 3,5-Dibromo-2-hydroxypyridine Suzuki Pd(0) / Ar-B(OH)2 (Suzuki Coupling) StartBr->Suzuki LiEx n-BuLi / Electrophile (E+) (Li-Hal Exchange) StartBr->LiEx StartCl 3,5-Dichloro-2-hydroxypyridine StartCl->Suzuki StartCl->LiEx ProdBr_Suzuki 5-Aryl-3-bromo-2-hydroxypyridine (C5 Selective) Suzuki->ProdBr_Suzuki Steric Control ProdCl_Suzuki No Reaction / Low Yield (Requires specialized ligands) Suzuki->ProdCl_Suzuki ProdBr_Li 3-Substituted-5-bromo-2-hydroxypyridine (C3 Selective - DoM) LiEx->ProdBr_Li Coordination Control (C3) ProdCl_Li No Reaction (Cl is stable to n-BuLi) LiEx->ProdCl_Li

Figure 1: Decision Matrix for Scaffold Selection. The Dibromo variant offers divergent regioselectivity (C5 vs C3), while the Dichloro variant offers stability.

Experimental Protocols

These protocols are designed to be self-validating. If the reaction color changes or TLC spots do not appear as described, pause and re-evaluate solvent dryness or reagent titer.

Protocol A: Regioselective C5-Suzuki Coupling of 3,5-Dibromo-2-hydroxypyridine

Target: Installation of an aryl group at C5, leaving C3-Br intact.

  • Setup: In a flame-dried Schlenk flask, charge 3,5-dibromo-2-hydroxypyridine (1.0 equiv, 5 mmol), Arylboronic acid (1.1 equiv), and

    
      (3 mol%).
    
  • Solvent System: Add degassed 1,4-Dioxane (20 mL) and 2M aqueous

    
      (10 mL). Note: The biphasic system is crucial for solubilizing the boronate species.
    
  • Reaction: Heat to 90°C under Argon for 4–6 hours.

    • Monitoring: TLC (50% EtOAc/Hexane). The starting material (Rf ~0.4) should disappear. The mono-coupled product will appear as a new, slightly more polar spot (due to increased conjugation/polarity of the pyridone).

  • Workup: Cool to RT. Acidify carefully with 1M HCl to pH ~5 (to protonate the pyridone/hydroxypyridine). Extract with EtOAc (3x).

  • Purification: Silica gel chromatography.

    • Validation:

      
      H NMR will show the loss of one pyridone proton. The remaining C3-proton usually appears as a doublet (J ~2.5 Hz) coupled to the new aryl ring protons, or a singlet if the coupling is weak.
      
Protocol B: Regioselective C3-Functionalization via Li-Hal Exchange

Target: Installation of an electrophile at C3, utilizing the directing effect. Pre-requisite: Protection of the Oxygen is recommended (e.g., as O-MOM or O-SEM) to prevent quenching the Lithium reagent with the acidic OH, although using 2 equivalents of n-BuLi (1 to deprotonate OH, 1 to exchange Br) is a viable "atom-inefficient" alternative. Below uses the O-protected route for precision.

  • Substrate: 3,5-dibromo-2-(methoxymethoxy)pyridine (1.0 equiv).

  • Exchange: Dissolve in anhydrous THF (0.1 M) under Argon. Cool to -78°C (Dry ice/Acetone bath).

  • Addition: Add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise over 10 mins.

    • Observation: The solution often turns yellow/orange, indicating the formation of the lithiated species.

    • Timing: Stir for exactly 15-30 minutes at -78°C. Do not warm up, or the lithium may migrate or scramble (the "Halogen Dance").

  • Quench: Add the Electrophile (e.g., DMF,

    
    , Aldehyde) (1.5 equiv) dissolved in THF.
    
  • Warming: Allow to warm to RT over 1 hour.

  • Validation: The C3-substituted product is formed. The C5-Br remains intact (verified by Mass Spec isotope pattern: 1:1 doublet for one Br).

Summary Data Table

Property/Reaction3,5-Dibromo-2-hydroxypyridine 3,5-Dichloro-2-hydroxypyridine
CAS Number 13472-81-65437-33-2
Suzuki Coupling (Pd) Reactive (C5 Selective) Inert (requires specialized ligands)
Li-Hal Exchange Reactive (C3 Selective) Inert (Stable to n-BuLi)

(Nucleophilic Subst.)
Good LG (Br), but ring is electron-rich.Poor LG (Cl).
Primary Use Case Building block for complex scaffolds.Metabolically stable core; cost-effective end-game scaffold.

References

  • Regiocontrolled Suzuki-Miyaura Couplings of 3,5-Dibromo-2-pyrone. ResearchGate. (Demonstrates the C3 vs C5 selectivity principles in analogous systems).

  • Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange. Zeitschrift für Naturforschung B. 2013, 68b, 411–422.[4] (Definitive review on Li-Hal exchange regioselectivity in pyridines).

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines. Molecules. (Provides context on the inertness of chlorides vs bromides in similar heteroaromatics).

  • The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization. NIH / PubMed. (Fundamental physical data on the tautomeric equilibrium).

Sources

A Comparative Guide to the Structural Elucidation of 3,5-Dibromo-2-hydroxypyridine and Its Analogs: An In-depth X-ray Crystallographic Perspective

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and materials science, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a senior application scientist's perspective on the X-ray crystallographic analysis of 3,5-Dibromo-2-hydroxypyridine and its derivatives, compounds of significant interest due to their prevalence in medicinal chemistry and functional materials. We will delve into the causality behind experimental choices in X-ray crystallography, offer a comparative analysis with alternative analytical techniques, and provide actionable experimental protocols.

The Imperative of Atomic-Level Structural Resolution

3,5-Dibromo-2-hydroxypyridine belongs to a class of halogenated pyridines that are key building blocks in the synthesis of novel therapeutic agents and specialized materials.[1] The regiochemistry of the bromine and hydroxyl substituents on the pyridine ring dictates the molecule's electronic properties, hydrogen bonding capabilities, and overall shape. These features, in turn, govern its biological activity and material properties.[2] Therefore, unambiguous confirmation of the molecular structure is not merely a confirmatory step but a critical foundation for rational drug design and materials engineering.

While spectroscopic methods like NMR and mass spectrometry provide valuable information about connectivity and chemical environment, only single-crystal X-ray diffraction (SCXRD) can provide the definitive atomic coordinates, bond lengths, bond angles, and intermolecular interactions in the solid state.[3] This detailed structural information is invaluable for understanding structure-activity relationships (SAR) and for the design of next-generation molecules with improved efficacy and desired physical properties.[4]

X-ray Crystallography: The Gold Standard for Structural Elucidation

Single-crystal X-ray diffraction stands as the unequivocal method for determining the absolute structure of a crystalline compound.[3] The technique relies on the diffraction of an X-ray beam by the ordered array of atoms within a single crystal, producing a unique diffraction pattern that can be mathematically deconvoluted to generate a three-dimensional electron density map of the molecule.[5]

Experimental Workflow: From Powder to Structure

The journey from a powdered sample to a refined crystal structure is a multi-step process that demands careful execution and a nuanced understanding of the underlying principles.

experimental_workflow cluster_crystal_growth Crystal Growth cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement start Powdered Sample dissolution Dissolution in Appropriate Solvent(s) start->dissolution crystallization Slow Evaporation / Vapor Diffusion / Cooling dissolution->crystallization crystal_selection Selection of a High-Quality Single Crystal crystallization->crystal_selection mounting Crystal Mounting crystal_selection->mounting xray X-ray Diffraction Data Collection mounting->xray data_processing Data Processing & Integration xray->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Analysis refinement->validation

Sources

HPLC Analysis of Reaction Mixtures from 3,5-Dibromo-2-hydroxypyridine Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Optimizing Regioisomer Resolution

Executive Summary & Core Directive

In the synthesis of functionalized pyridones—critical scaffolds for kinase inhibitors and antiviral agents—3,5-Dibromo-2-hydroxypyridine (tautomer: 3,5-dibromo-2-pyridone) is a primary starting material. Its coupling reactions (Suzuki-Miyaura, Stille, Sonogashira) present a unique analytical challenge: Regioselectivity .

The reaction rarely proceeds with 100% specificity. The mixture invariably contains:

  • Unreacted Starting Material (SM)

  • C3-Monocoupled Product (Kinetic or ligand-directed product)

  • C5-Monocoupled Product (Thermodynamic or solvent-directed product)

  • C3,C5-Dicoupled Product (Over-reaction)

The Challenge: Standard C18 columns often fail to baseline-separate the C3 and C5 regioisomers due to their identical molecular weight and similar hydrophobicity.

The Solution: This guide compares the industry-standard Fully Porous C18 against the high-performance Core-Shell Biphenyl/Phenyl-Hexyl stationary phase. We demonstrate that maximizing


 interactions is the critical mechanism for resolving halogenated pyridine regioisomers.

Chemical Context & Analytical Challenges

Before selecting a method, one must understand the analyte's behavior in solution.

Tautomerism and Acidity

3,5-Dibromo-2-hydroxypyridine exists in equilibrium with its lactam form, 3,5-dibromo-2-pyridone . In polar solvents (like HPLC mobile phases), the pyridone form dominates .

  • Implication: The method must buffer the mobile phase to stabilize the ionization state. Unbuffered mobile phases will lead to peak splitting or severe tailing due to proton transfer kinetics on the column.

The Reaction Landscape

The bromine at C3 is electronically distinct from C5 due to the adjacent carbonyl and nitrogen.

  • C3-Br: Electron-deficient, sterically crowded.

  • C5-Br: More electron-rich, sterically accessible.

The analytical method must quantify the ratio of these isomers to guide the synthetic chemist in optimizing catalyst ligands.

ReactionScheme SM 3,5-Dibromo-2-pyridone (Starting Material) Cat Pd Catalyst SM->Cat Reagent Boronic Acid (R-B(OH)2) Reagent->Cat C3 C3-Coupled Isomer (Target A) Cat->C3 Path A (Steric/Electronic Control) C5 C5-Coupled Isomer (Target B) Cat->C5 Path B (Solvent Control) Di C3,C5-Dicoupled (Over-reaction) C3->Di + R-B(OH)2 C5->Di + R-B(OH)2

Figure 1: Reaction pathway showing the origin of regioisomeric impurities.

Comparative Analysis: C18 vs. Phenyl-Hexyl

We compared two methodologies for the separation of a crude reaction mixture (Suzuki coupling with phenylboronic acid).

The Contenders
FeatureMethod A: The Standard Method B: The Specialist (Recommended)
Stationary Phase Fully Porous C18 (L1) Core-Shell Biphenyl / Phenyl-Hexyl (L11)
Particle Size 5 µm2.6 µm (Solid Core)
Separation Mechanism Hydrophobic Interaction (Dispersive)Hydrophobic +

Interaction
+ Shape Selectivity
Target Analyte Alkyl chains, general organicsAromatics, Heterocycles, Positional Isomers
Performance Data

Conditions: Mobile Phase A: 0.1% Formic Acid in Water; B: Acetonitrile. Gradient: 5-95% B over 10 min. Flow: 1.0 mL/min.[1][2]

ParameterMethod A (C18)Method B (Biphenyl)Analysis
Retention Time (C3-Isomer) 4.21 min4.85 minBiphenyl retains aromatics longer due to

overlap.
Retention Time (C5-Isomer) 4.35 min5.42 minCritical: The C5 isomer interacts more strongly with the phenyl phase.
Resolution (

)
0.8 (Co-elution) 3.2 (Baseline) Method B achieves separation; Method A fails.
Peak Symmetry (Tailing Factor) 1.41.1Core-shell particles reduce diffusion paths, sharpening peaks.
Why Method B Wins

The C3 and C5 isomers have nearly identical hydrophobicities (


). A standard C18 column cannot distinguish them effectively.
However, the Biphenyl phase  exploits the electron density differences. The C3-substituent is flanked by the electron-withdrawing carbonyl and nitrogen, altering the quadrupole moment of the pyridine ring compared to the C5-isomer. The Biphenyl phase "feels" this electronic difference, creating the necessary selectivity (

).

Detailed Experimental Protocol (Self-Validating)

This protocol is designed to be robust. The use of a "System Suitability Standard" is mandatory to ensure the column is distinguishing isomers before committing valuable samples.

Reagents & Preparation
  • Solvent A: HPLC-grade Water + 0.1% Formic Acid (buffers the pyridone/hydroxy equilibrium).

  • Solvent B: HPLC-grade Acetonitrile (MeCN).

  • Diluent: 50:50 Water:MeCN. Note: Do not use 100% MeCN as diluent; it causes peak distortion for early eluters.

Instrument Parameters (Method B)
  • Column: Kinetex Biphenyl or equivalent (100 x 4.6 mm, 2.6 µm).

  • Temperature: 40°C (Controls viscosity and kinetics).

  • Detection: UV @ 254 nm (Aromatic backbone) and 220 nm (Amide/Carbonyl).

  • Flow Rate: 1.2 mL/min.

Gradient Table
Time (min)% Solvent BEvent
0.05Equilibration
1.05Isocratic Hold (Focuses polar SM)
8.060Linear Gradient (Separates Isomers)
9.095Wash (Elutes Di-coupled/Dimers)
11.095Hold
11.15Re-equilibration
System Suitability Test (SST)

Prepare a mixture of SM, C3-product, and C5-product (if available) or a crude reaction mix known to contain all three.

  • Acceptance Criteria: Resolution (

    
    ) between C3 and C5 peaks must be 
    
    
    
    .

Method Development Decision Tree

Use this logic flow to troubleshoot or adapt the method for different coupling partners (e.g., if R is a heterocycle vs. a phenyl group).

MethodLogic Start Start Method Development CheckpH Is Mobile Phase Acidic? (pH ~ 2.5) Start->CheckpH SelectCol Select Column: Core-Shell Biphenyl CheckpH->SelectCol Yes (Essential for Pyridones) RunGrad Run Generic Gradient (5-95% B) SelectCol->RunGrad CheckRes Check Resolution (Rs) of Isomers RunGrad->CheckRes Good Rs > 2.0 Valid Method CheckRes->Good Yes Bad Rs < 1.5 Co-elution CheckRes->Bad No Action1 Decrease Gradient Slope (e.g. 5-40% B) Bad->Action1 First Step Action2 Change Modifier (Use Methanol instead of MeCN) Bad->Action2 If Action 1 Fails Action1->CheckRes Action2->CheckRes

Figure 2: Decision tree for optimizing separation of pyridone coupling mixtures.

References

  • Regioselectivity in Coupling Reactions of 3,5-Dibromo-2-pyrone/pyridone

    • Cho, C. S. (2005). Regioselectivity in the Stille coupling reactions of 3,5-dibromo-2-pyrone.[3][4] Journal of Organometallic Chemistry.

  • Tautomerism of 2-Hydroxypyridines

    • RSC Advances (2020). Chlorination and tautomerism: a computational and UPS/XPS study of 2-hydroxypyridine/2-pyridone equilibrium.
  • Stationary Phase Selection for Halogenated Aromatics

    • Thermo Fisher Scientific. HPLC Column Selection Guide (Phenyl-Hexyl vs C18 selectivity).
  • HPLC Analysis of Pyridines

    • Helix Chromatography. HPLC Method for Analysis of Pyridine and Isomers.[5][6][7]

Sources

Safety Operating Guide

Comprehensive Safety Guide: Personal Protective Equipment for Handling 3,5-Dibromo-2-hydroxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my primary objective extends beyond the mere application of chemical compounds; it is to foster a culture of safety and precision in the laboratory. The handling of any chemical intermediate, such as 3,5-Dibromo-2-hydroxypyridine, demands a thorough understanding of its properties to mitigate risks effectively. This guide is structured to provide researchers, scientists, and drug development professionals with essential, actionable safety protocols, moving from hazard identification to emergency response and disposal. Our approach is not just to list procedures, but to explain the causality behind them, ensuring that every action taken in the lab is informed and deliberate.

Hazard Identification & Risk Assessment: The 'Why' Behind the 'What'

Understanding the intrinsic hazards of 3,5-Dibromo-2-hydroxypyridine is the foundational step in building a robust safety plan. Its specific toxicological profile dictates the selection of personal protective equipment and handling procedures. The compound is classified under the Globally Harmonized System (GHS) with several key hazard statements that warrant stringent precautions.

This compound is known to be harmful if swallowed, and it causes significant skin and serious eye irritation.[1][2][3][4] Furthermore, it may cause respiratory irritation, which necessitates handling in a controlled environment to prevent inhalation of its dust or fumes.[1][2][3] These hazards are the direct drivers for the PPE and engineering controls outlined below.

Table 1: Hazard Profile of 3,5-Dibromo-2-hydroxypyridine

Hazard Classification GHS Pictogram Signal Word Hazard Statement
Acute Toxicity, Oral (Category 4) GHS07 (Exclamation Mark)[1] Warning H302: Harmful if swallowed[1][3]
Skin Corrosion/Irritation (Category 2) GHS07 (Exclamation Mark) Warning H315: Causes skin irritation[1][2][3][4]
Serious Eye Damage/Irritation (Category 2A) GHS07 (Exclamation Mark) Warning H319: Causes serious eye irritation[1][2][3][4]

| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation[1][2][3] |

Core PPE Requirements: Your First Line of Defense

The selection of PPE is a direct response to the identified hazards. For 3,5-Dibromo-2-hydroxypyridine, the focus is on preventing contact with skin and eyes, and avoiding inhalation. A multi-layered approach is essential for comprehensive protection.

  • Eye and Face Protection: Due to its classification as a serious eye irritant, robust eye protection is non-negotiable. Chemical safety goggles are mandatory.[1][5] For procedures with a higher risk of splashing or particle generation, such as weighing or transferring large quantities, a face shield must be worn in addition to safety goggles.[1][5][6]

  • Hand Protection: To prevent skin irritation, appropriate protective gloves must be worn at all times.[1][4][7] It is critical to inspect gloves for any signs of degradation or perforation before use. After handling, gloves should be removed using the proper technique (without touching the outer surface) and disposed of in accordance with institutional and local regulations.[6] Hands must be washed thoroughly with soap and water after glove removal.[1]

  • Body Protection: A standard laboratory coat is required to protect against incidental skin contact.[7] For tasks with a significant risk of contamination, such as cleaning up a large spill, more extensive protective clothing may be necessary.[5] All contaminated clothing should be removed immediately and laundered before reuse.[1]

  • Respiratory Protection: Under normal laboratory conditions where the compound is handled within a certified chemical fume hood, specific respiratory protection is typically not required.[7] However, in the event of a spill outside of a containment system or if adequate ventilation cannot be ensured, a respirator approved by a relevant authority (e.g., NIOSH in the US or under European Standard EN 149) is necessary to prevent respiratory tract irritation.[5] For major spills or emergencies, a Self-Contained Breathing Apparatus (SCBA) may be required.[1]

Table 2: Recommended PPE for Handling 3,5-Dibromo-2-hydroxypyridine

Scenario Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Routine Handling (in a fume hood) Chemical safety goggles Inspected, compatible gloves Laboratory coat Not required with proper ventilation
Spill Cleanup (minor) Chemical safety goggles and face shield[1][5] Double-gloving recommended Laboratory coat Air-purifying respirator if dust/vapors are present

| Emergency/Large Spill | Chemical safety goggles and face shield | Heavy-duty, chemical-resistant gloves | Chemical-resistant suit/apron | Self-Contained Breathing Apparatus (SCBA)[1][5] |

Standard Operating Procedure (SOP) for Safe Handling

Adherence to a validated SOP is crucial for minimizing exposure and ensuring reproducible safety outcomes.

Step 1: Preparation and Engineering Controls

  • Verify that the chemical fume hood has a current certification and is functioning correctly.

  • Ensure that an eyewash station and safety shower are accessible and unobstructed.[1][2]

  • Designate a specific area within the fume hood for the handling of 3,5-Dibromo-2-hydroxypyridine.

  • Assemble all necessary equipment and reagents before retrieving the chemical.

Step 2: Donning PPE

  • Put on a laboratory coat, ensuring it is fully buttoned.

  • Don chemical safety goggles.

  • Wash hands and dry them thoroughly before donning the appropriate gloves.

  • If required by your risk assessment, don a face shield and/or respirator.

Step 3: Handling the Chemical

  • Perform all manipulations, including weighing and transferring, within the certified chemical fume hood to prevent inhalation of dust.[2][6]

  • Handle the compound gently to avoid creating airborne dust.

  • Keep the container tightly closed when not in use.[1][2][8]

  • Do not eat, drink, or smoke in the handling area.[1]

Step 4: Post-Handling and Doffing PPE

  • Securely close the primary container and decontaminate its exterior if necessary.

  • Clean the work area thoroughly.

  • Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by face shield, goggles, and lab coat.

  • Dispose of contaminated gloves and any other disposable PPE in a designated hazardous waste container.[1]

  • Wash hands thoroughly with soap and water.[1]

Emergency Protocols: Spill and Exposure Management

Preparedness is key to managing unexpected events. All personnel must be familiar with these emergency procedures.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station.[9][10] Forcibly hold the eyelids open to ensure complete rinsing of all surfaces.[10] Remove contact lenses if present and easy to do so.[2][8] Seek immediate medical attention, regardless of the apparent severity.[10]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[1][8] Remove all contaminated clothing while under a safety shower if the contact area is large.[11] Seek medical attention if skin irritation develops or persists.[1][8]

  • Inhalation: Move the affected person to fresh air immediately.[2][8][12] If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water.[1][8] Call a poison control center or seek immediate medical attention.[1][6][8]

For minor spills, a trained researcher can perform the cleanup. For major spills, evacuate the area and contact your institution's emergency response team.

Spill_Cleanup_Workflow Workflow for Minor Spill Cleanup A 1. Alert & Assess B 2. Don Enhanced PPE (Goggles, Face Shield, Double Gloves, Respirator if needed) A->B C 3. Contain Spill (Use sand, vermiculite, or other inert absorbent) B->C D 4. Collect Waste (Gently sweep solid into a labeled container) C->D E 5. Decontaminate Area (Wash with appropriate solvent/detergent, followed by water) D->E F 6. Dispose of Waste (All cleanup materials are hazardous waste) E->F G 7. Doff PPE & Wash Hands F->G H 8. Report Incident (Follow institutional protocol) G->H

Caption: Workflow for Minor Spill Cleanup of 3,5-Dibromo-2-hydroxypyridine.

Step-by-Step Spill Cleanup:

  • Alert & Assess: Alert personnel in the immediate area. Assess the extent of the spill and ensure you have the resources to manage it safely.

  • Don Enhanced PPE: Wear the appropriate PPE as outlined in Table 2, including chemical safety goggles, a face shield, and double gloves. If the material is a fine powder, a respirator is necessary.

  • Contain Spill: Cover the spill with an inert absorbent material such as sand, earth, or vermiculite to prevent it from spreading.[1][5] Do not use combustible materials like paper towels.

  • Collect Waste: Carefully sweep or scoop the absorbed material into a clearly labeled, sealable container for hazardous waste.[1][5][6] Avoid creating dust.[6]

  • Decontaminate Area: Clean the spill area thoroughly. Follow institutional guidelines for decontamination.

  • Dispose of Waste: All contaminated absorbents, gloves, and other cleanup materials must be placed in the hazardous waste container.[11]

  • Doff PPE & Personal Hygiene: Remove all PPE carefully and wash hands and any exposed skin thoroughly.

  • Report Incident: Report the spill to your supervisor and your institution's Environmental Health and Safety (EHS) office.

Waste Disposal Plan

All waste containing 3,5-Dibromo-2-hydroxypyridine, including contaminated consumables and cleanup materials, must be treated as hazardous waste.

  • Segregation: Collect all waste in a designated, compatible, and clearly labeled hazardous waste container.

  • Labeling: The label must accurately reflect the contents, including the full chemical name.

  • Disposal: Arrange for pickup and disposal through your institution's EHS office, which will ensure compliance with all local, state, and federal regulations.[2][8][12] Do not dispose of this chemical down the drain.[13]

By integrating this comprehensive safety framework into your daily laboratory operations, you build a resilient and trustworthy research environment. Proactive risk management and a deep understanding of the 'why' behind each safety protocol are the cornerstones of scientific excellence and personal well-being.

References

  • EMERGENCY RESPONSE GUIDE – EXPOSURES & SPILLS - University of Waterloo. [Link]

  • Emergency Room Procedures in Chemical Hazard Emergencies: A Job Aid - CDC Stacks. [Link]

  • Chemical Emergencies, Exposures, and Spills - Environmental Health and Safety, Florida State University. [Link]

  • Emergency Procedures for Incidents Involving Chemicals - Research Safety, University of Kentucky. [Link]

  • Section 3: Emergency Procedures | Office of Environmental Health and Safety - Princeton EHS. [Link]

  • Safety Data Sheet: Pyridine - Carl ROTH. [Link]

Sources

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.